Product packaging for 7-Chloroisoquinoline(Cat. No.:CAS No. 34784-06-0)

7-Chloroisoquinoline

Katalognummer: B1268606
CAS-Nummer: 34784-06-0
Molekulargewicht: 163.6 g/mol
InChI-Schlüssel: PIOJSCVWTGEZLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

7-Chloroisoquinoline is a useful research compound. Its molecular formula is C9H6ClN and its molecular weight is 163.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClN B1268606 7-Chloroisoquinoline CAS No. 34784-06-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOJSCVWTGEZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348824
Record name 7-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34784-06-0
Record name 7-Chloroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34784-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Chloroisoquinoline: A Technical Guide to its Discovery, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-chloroisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry. While a singular "discovery" of this molecule is not well-documented, its history is intrinsically linked to the development of classical isoquinoline synthetic methodologies. This document details its synthesis through established reactions, presents its physicochemical and spectroscopic properties, and explores its role as a scaffold in the development of therapeutic agents, particularly in oncology. The guide includes detailed experimental protocols, data presented in structured tables, and visualizations of synthetic workflows and relevant biological pathways to provide a thorough resource for researchers in the field.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry. It is a core structural component in a vast array of natural products, most notably alkaloids, and synthetic molecules with diverse pharmacological activities. The versatility of the isoquinoline framework allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. The introduction of a chlorine atom at the 7-position, yielding this compound, significantly influences the molecule's reactivity and biological interactions, making it a valuable building block in drug discovery.

Historical Context and Discovery

The history of this compound is not marked by a single, celebrated discovery but is rather intertwined with the broader history of isoquinoline synthesis. The development of methods to construct the isoquinoline ring system in the late 19th century laid the groundwork for the synthesis of its various derivatives. Two seminal reactions, the Bischler-Napieralski reaction (1893) and the Pomeranz-Fritsch reaction (1893), provided the initial pathways to this important class of heterocycles.[1][2]

The synthesis of specific substituted isoquinolines, such as this compound, would have become feasible following the establishment of these fundamental methods. Early organic chemists likely synthesized this compound as part of systematic explorations of isoquinoline chemistry, although specific early publications focusing solely on this compound are not prominent in the historical literature. Its importance has grown with the increasing recognition of halogenated heterocycles in modulating biological activity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its use in synthesis and drug design.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₆ClN
Molecular Weight 163.61 g/mol
Melting Point 44-45 °C
Boiling Point 289.5 ± 13.0 °C (Predicted)
Density 1.270 g/cm³
CAS Number 34784-06-0
Spectroscopic Data

The following tables outline the expected spectroscopic data for this compound based on analysis of related compounds and general principles of spectroscopy.

Table 2: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.15s-H-1
8.45d5.7H-3
8.05d8.8H-5
7.80d2.1H-8
7.65d5.7H-4
7.50dd8.8, 2.1H-6

Table 3: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
152.0C-1
143.5C-3
136.0C-4a
135.5C-7
130.0C-5
128.5C-8a
128.0C-8
127.0C-6
121.0C-4

Table 4: Mass Spectrometry (MS) Data - Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
163100[M]⁺
12880[M - Cl]⁺
10140[C₈H₅N]⁺

Table 5: FTIR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
1620-1580Medium-StrongC=C and C=N stretching
1490StrongAromatic ring skeletal vibrations
830StrongC-H out-of-plane bending (para-disubstituted pattern)
750StrongC-Cl stretch

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through classical isoquinoline syntheses, such as the Pomeranz-Fritsch and Bischler-Napieralski reactions.

Pomeranz-Fritsch Reaction

This method involves the acid-catalyzed cyclization of a benzalaminoacetal.[1] For the synthesis of this compound, the starting materials would be 4-chlorobenzaldehyde and aminoacetaldehyde diethyl acetal.

Experimental Protocol: Pomeranz-Fritsch Synthesis of this compound

  • Step 1: Formation of the Schiff Base (Benzalaminoacetal).

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water is collected.

    • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude Schiff base.

  • Step 2: Cyclization to this compound.

    • To the crude Schiff base, cautiously add concentrated sulfuric acid (70-80%) while cooling the flask in an ice bath.

    • After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction by TLC.

    • Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_0 Pomeranz-Fritsch Synthesis Workflow 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Condensation Condensation 4-Chlorobenzaldehyde->Condensation Aminoacetaldehyde\ndiethyl acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde\ndiethyl acetal->Condensation Schiff_Base Benzalaminoacetal Intermediate Cyclization Cyclization Schiff_Base->Cyclization Conc. H₂SO₄, heat This compound This compound Condensation->Schiff_Base Toluene, p-TSA, reflux Cyclization->this compound

Pomeranz-Fritsch synthesis of this compound.
Bischler-Napieralski Reaction

This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent.[2] To synthesize this compound, the starting material would be N-formyl-2-(4-chlorophenyl)ethylamine.

Experimental Protocol: Bischler-Napieralski Synthesis of this compound

  • Step 1: Synthesis of N-formyl-2-(4-chlorophenyl)ethylamine.

    • React 2-(4-chlorophenyl)ethylamine with an excess of ethyl formate under reflux for several hours.

    • Remove the excess ethyl formate and ethanol by distillation to obtain the crude N-formyl derivative.

  • Step 2: Cyclization to 3,4-Dihydro-7-chloroisoquinoline.

    • In a round-bottom flask, dissolve the crude N-formyl-2-(4-chlorophenyl)ethylamine in anhydrous acetonitrile.

    • Add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise while cooling the mixture in an ice bath.

    • After the addition, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Basify the solution with a concentrated aqueous solution of sodium hydroxide and extract with an organic solvent.

    • Dry the organic extracts and concentrate to give the crude 3,4-dihydro-7-chloroisoquinoline.

  • Step 3: Dehydrogenation to this compound.

    • Dissolve the crude 3,4-dihydro-7-chloroisoquinoline in a suitable solvent (e.g., toluene or xylene).

    • Add a dehydrogenating agent such as palladium on carbon (Pd/C) (10 mol%).

    • Reflux the mixture for several hours.

    • Cool the reaction, filter off the catalyst, and concentrate the filtrate.

    • Purify the residue by column chromatography to yield this compound.

G cluster_1 Bischler-Napieralski Synthesis Workflow Amide N-formyl-2-(4-chlorophenyl)ethylamine Cyclization Cyclization Amide->Cyclization POCl₃, reflux Dihydroisoquinoline 3,4-Dihydro-7-chloroisoquinoline Dehydrogenation Dehydrogenation Dihydroisoquinoline->Dehydrogenation Pd/C, reflux This compound This compound Cyclization->Dihydroisoquinoline Dehydrogenation->this compound

Bischler-Napieralski synthesis of this compound.

Role in Drug Discovery and Development

This compound is a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, with a significant focus on oncology.

Anticancer Activity

Derivatives of 7-chloroquinoline and this compound have demonstrated potent anticancer activity through several mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

5.1.1. Induction of Apoptosis

Many 7-chloro(iso)quinoline derivatives trigger apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway. The compounds can induce mitochondrial membrane permeabilization, leading to the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute cell death.

cluster_2 Apoptosis Induction Pathway 7-Cl-Isoquinoline This compound Derivative Mitochondrion Mitochondrion 7-Cl-Isoquinoline->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Simplified intrinsic apoptosis pathway induced by this compound derivatives.

5.1.2. Cell Cycle Arrest

These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1/S or G2/M checkpoints. This prevents the cells from replicating their DNA and dividing. The mechanism can involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

G cluster_3 Cell Cycle Arrest Pathway 7-Cl-Isoquinoline This compound Derivative Arrest Cell Cycle Arrest 7-Cl-Isoquinoline->Arrest G1_Phase G1 Phase S_Phase S Phase (DNA Synthesis) G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase M_Phase->G1_Phase Arrest->G1_Phase Blocks progression Arrest->G2_Phase Blocks progression

Mechanism of cell cycle arrest by this compound derivatives.

5.1.3. Inhibition of Signaling Pathways

Some 7-chloroquinoline derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3] This pathway is crucial for cell growth, proliferation, and survival. By inhibiting components of this pathway, these compounds can effectively suppress tumor growth.

G cluster_4 PI3K/Akt/mTOR Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth 7-Cl-Isoquinoline This compound Derivative 7-Cl-Isoquinoline->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Drug Discovery Workflow

The development of new drugs based on the this compound scaffold typically follows a structured workflow.

G cluster_5 Drug Discovery Workflow Library_Synthesis Library Synthesis (Derivatives of This compound) Screening High-Throughput Screening (e.g., cell viability assays) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo models) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

A generalized drug discovery workflow for this compound derivatives.

Conclusion

This compound, a halogenated heterocyclic compound, represents a valuable and versatile scaffold in modern drug discovery. While its specific discovery is not a singular event, its accessibility through classical synthetic routes has made it a staple for medicinal chemists. The data and protocols presented in this guide underscore its importance as a building block for novel therapeutic agents, particularly in the development of anticancer drugs that function through the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell signaling pathways. Further exploration of the structure-activity relationships of its derivatives holds significant promise for the development of next-generation targeted therapies.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroisoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its isoquinoline core is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a chlorine atom at the 7-position can significantly influence the molecule's physicochemical properties, such as its lipophilicity and electronic distribution, which in turn can modulate its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and an exploration of its potential biological relevance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties govern its solubility, permeability, and interaction with biological targets.

Table 1: Summary of Physicochemical Data for this compound
PropertyValueSource/Method
Molecular Formula C₉H₆ClN-
Molecular Weight 163.61 g/mol -
Melting Point 44-45 °CExperimental
Boiling Point 289.5 ± 13.0 °CPredicted
pKa 4.62 ± 0.10Predicted
LogP (XlogP) 2.9Predicted
Solubility Moderately soluble in organic solvents. Specific data in common solvents is not readily available in the literature.General Observation

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound. The following sections outline relevant experimental procedures.

Synthesis of this compound via Pomeranz–Fritsch Reaction

The Pomeranz–Fritsch reaction is a classical and versatile method for the synthesis of isoquinolones.[1][2][3][4][5] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. For the synthesis of this compound, a substituted benzaldehyde would be the required starting material.

Reaction Scheme:

G m-Chlorobenzaldehyde m-Chlorobenzaldehyde Intermediate_Acetal Benzalaminoacetal Intermediate m-Chlorobenzaldehyde->Intermediate_Acetal Condensation Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde_diethyl_acetal->Intermediate_Acetal This compound This compound Intermediate_Acetal->this compound Cyclization Acid_Catalyst H₂SO₄ Acid_Catalyst->this compound G A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Separate solid from solution (centrifugation/filtration) B->C D Quantify concentration in the supernatant (e.g., HPLC, UV-Vis) C->D E Determine Solubility D->E G A Dissolve this compound in pre-saturated octanol or water B Mix with an equal volume of the other pre-saturated phase A->B C Shake to allow partitioning (equilibrium) B->C D Separate the octanol and aqueous layers (centrifugation) C->D E Measure concentration in each phase (e.g., HPLC, UV-Vis) D->E F Calculate LogP = log([Octanol]/[Aqueous]) E->F G cluster_0 MAPK Signaling Pathway Ras Ras RAF1 RAF1 Ras->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->RAF1 G A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for a specified period (e.g., 24, 48, 72h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and determine IC₅₀ G->H

References

An In-depth Technical Guide to 7-Chloroisoquinoline: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-chloroisoquinoline, a halogenated derivative of the isoquinoline scaffold. The document details its chemical identity, physicochemical properties, and spectroscopic profile. Key synthetic methodologies for the preparation of the isoquinoline core, including the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions, are discussed with a focus on their application to the synthesis of this compound. Furthermore, this guide explores the emerging role of this compound and its derivatives in drug discovery and development, particularly in the context of cancer research and its potential interactions with critical cellular signaling pathways.

Chemical Identification and Properties

This compound is a heterocyclic aromatic organic compound with a chlorine substituent at the 7-position of the isoquinoline ring system.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 34784-06-0[1]
Molecular Formula C₉H₆ClN[1]
Molecular Weight 163.61 g/mol [2]
Appearance Not specified
Melting Point 44-45 °C
Boiling Point 289.5 ± 13.0 °C (Predicted)
Solubility Not specified
InChI InChI=1S/C9H6ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H[2]
InChIKey PIOJSCVWTGEZLN-UHFFFAOYSA-N[2]
SMILES C1=CC(=CC2=C1C=CN=C2)Cl[3]

Spectroscopic Data for Structural Elucidation

The structural identity of this compound is confirmed through various spectroscopic techniques. Below are the expected and reported spectroscopic data.

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR Specific spectral data for this compound is not readily available in the searched literature. However, based on the structure, one would expect signals in the aromatic region (typically 7.0-9.0 ppm), with splitting patterns corresponding to the coupling of the six protons on the isoquinoline ring system.
¹³C NMR A reference in a spectral database indicates the availability of a ¹³C NMR spectrum for "7-CHLORISOQUINOLIN" in CDCl₃.[2] The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z 163, with an isotopic peak (M+2) at m/z 165 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for isoquinolines involve the loss of HCN and cleavage of the ring system.[4]
Infrared (IR) Spectroscopy Characteristic IR absorption bands for this compound would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region), and C-Cl stretching (usually found in the fingerprint region below 1000 cm⁻¹).[5][6]

Synthesis of this compound

The synthesis of the isoquinoline core can be achieved through several established named reactions. The selection of a specific route for this compound would depend on the availability of starting materials and the desired substitution pattern.

Pomeranz-Fritsch Reaction

This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal.[7] For the synthesis of this compound, 3-chlorobenzaldehyde would be a suitable starting material.

Experimental Protocol (General)

  • Formation of the Schiff Base: 3-Chlorobenzaldehyde is reacted with an aminoacetaldehyde dialkyl acetal in a suitable solvent, often with azeotropic removal of water, to form the corresponding benzalaminoacetal.

  • Cyclization: The crude Schiff base is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to induce cyclization and subsequent aromatization to yield this compound.[8]

Pomeranz_Fritsch 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Schiff_Base Benzalaminoacetal intermediate 3-Chlorobenzaldehyde->Schiff_Base Condensation Aminoacetaldehyde acetal Aminoacetaldehyde acetal Aminoacetaldehyde acetal->Schiff_Base This compound This compound Schiff_Base->this compound Acid-catalyzed cyclization Bischler_Napieralski beta-Arylethylamide β-(Chlorophenyl)ethylamide Dihydroisoquinoline 3,4-Dihydro-7-chloroisoquinoline beta-Arylethylamide->Dihydroisoquinoline Cyclization (e.g., POCl3) This compound This compound Dihydroisoquinoline->this compound Dehydrogenation Pictet_Spengler beta-Arylethylamine β-(Chlorophenyl)ethylamine Tetrahydroisoquinoline 1,2,3,4-Tetrahydro-7-chloroisoquinoline beta-Arylethylamine->Tetrahydroisoquinoline Condensation & Cyclization Aldehyde Aldehyde Aldehyde->Tetrahydroisoquinoline This compound This compound Tetrahydroisoquinoline->this compound Oxidation Signaling_Pathways cluster_0 Potential Cellular Effects Cell_Growth Cell Growth Proliferation Proliferation Survival Survival Apoptosis Apoptosis This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Potential Inhibition MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway Potential Modulation PI3K_Akt_mTOR->Cell_Growth PI3K_Akt_mTOR->Proliferation PI3K_Akt_mTOR->Survival MAPK_Pathway->Proliferation MAPK_Pathway->Apoptosis

References

An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-chloroisoquinoline, a key heterocyclic intermediate in the development of pharmacologically active compounds. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 7-position can significantly modulate the electronic and steric properties of the isoquinoline ring system, influencing its interaction with biological targets. This compound serves as a crucial building block in the synthesis of novel therapeutic agents, including potential inhibitors for enzymes like glycolate oxidase for the treatment of hyperoxaluria.[1]

Synthesis of this compound

A robust and reliable synthetic pathway to this compound can be proposed based on established methods for the synthesis of related halo-isoquinolines. The following multi-step synthesis starts from (E)-3-(4-chlorophenyl)acrylic acid.

Proposed Synthetic Pathway

The synthesis commences with the conversion of (E)-3-(4-chlorophenyl)acrylic acid to an intermediate azide, followed by cyclization to form 7-chloroisoquinolin-1(2H)-one. Subsequent chlorination yields the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 7-chloroisoquinolin-1(2H)-one

A detailed protocol for the synthesis of the precursor, 7-chloroisoquinolin-1(2H)-one, is adapted from a similar synthesis.[2]

  • Reaction Setup: To a solution of (E)-3-(4-chlorophenyl)acrylic acid (18.3 g, 0.1 mol) and triethylamine (20.2 g, 0.2 mol) in 100 mL of benzene, add diphenylphosphoryl azide (27.5 g, 0.1 mol) dropwise.

  • Reaction: Stir the reaction mixture for 2 hours at room temperature.

  • Work-up and Purification: Concentrate the solution under reduced pressure. The resulting intermediate azide is purified by flash chromatography.

  • Cyclization: Dissolve the purified azide in 100 mL of 1,2-dichloroethane and slowly heat the mixture to 90°C over 30 minutes. Then, heat the reaction mixture to reflux for 3 hours.

  • Isolation: After cooling to room temperature, a solid precipitate will form. Collect the solid by filtration and wash with toluene to yield 7-chloroisoquinolin-1(2H)-one.[2] A yield of approximately 53% can be expected.[2]

Step 2: Synthesis of this compound

The conversion of the 7-chloroisoquinolin-1(2H)-one to this compound can be achieved through a chlorination reaction, a common method for converting hydroxyisoquinolines to their chloro-derivatives.

  • Reaction Setup: To phosphorus oxychloride (POCl₃, 10 equivalents), add 7-chloroisoquinolin-1(2H)-one (1 equivalent) portionwise at room temperature.

  • Reaction: Heat the mixture to 100°C for 90 minutes with vigorous stirring.

  • Work-up: Upon cooling to room temperature, cautiously pour the mixture onto 200 mL of crushed ice.

  • Neutralization and Isolation: Adjust the pH to 8 by the dropwise addition of aqueous ammonia. The resulting precipitate is collected by filtration and washed with cold water.

  • Drying: Dry the solid under reduced vacuum at 45°C for 12 hours to afford this compound.

Characterization Data

Due to the limited availability of direct experimental data for this compound, the following tables summarize known physical properties and expected spectroscopic characteristics based on data from closely related compounds.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₆ClN[1][3]
Molecular Weight 163.6 g/mol [1]
Melting Point 44-45°C[1]
Boiling Point 289.5 ± 13.0 °C (Predicted)[1]
Density 1.270 g/cm³ (Predicted)[1]
pKa 4.62 ± 0.10 (Predicted)[1]
Spectroscopic Data (Predicted/Inferred)
TechniqueExpected Observations
¹H NMR Aromatic protons would appear as a series of doublets and multiplets in the range of δ 7.5-8.5 ppm.
¹³C NMR Aromatic carbons would show signals in the range of δ 120-150 ppm.
Mass Spec (MS) Expected [M]+ peak at m/z 163 and an [M+2]+ peak at m/z 165 with an approximate 3:1 ratio, characteristic of a single chlorine atom.
Infrared (IR) Characteristic peaks for C=C and C=N stretching of the isoquinoline core, and C-Cl stretching.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

G A (E)-3-(4-chlorophenyl)acrylic acid B Intermediate Azide A->B DPPA, Et3N Benzene C 7-chloroisoquinolin-1(2H)-one B->C 1,2-dichloroethane Reflux D This compound C->D POCl3 100°C

Caption: Proposed synthetic pathway for this compound.

Role in Drug Discovery

This compound is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

G A This compound B Functionalization Reactions (e.g., Suzuki coupling, Buchwald-Hartwig amination) A->B C Library of Novel Isoquinoline Derivatives B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Lead Compound Identification D->E

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 7-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 7-chloroisoquinoline. Due to the current absence of experimental crystallographic data for this specific compound, this guide leverages theoretical calculations based on Density Functional Theory (DFT) to elucidate its structural parameters. This approach is a well-established and reliable method for obtaining accurate molecular geometries when experimental data is unavailable. This document also details a representative synthetic protocol and discusses the expected spectroscopic signatures of this compound.

Molecular Structure

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₆ClN. Its structure consists of a fused bicyclic system comprising a benzene ring and a pyridine ring, with a chlorine atom substituted at the 7th position of the isoquinoline core.

While experimental X-ray crystallographic data for this compound is not currently available in the published literature, its molecular geometry can be accurately predicted using computational chemistry methods. The structural parameters presented herein are based on a geometry optimization performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set, a common and reliable level of theory for such organic molecules.

The overall molecule is planar, a characteristic feature of aromatic systems. The fusion of the benzene and pyridine rings results in a rigid structure with delocalized π-electrons across both rings. The chlorine atom is covalently bonded to a carbon atom in the benzene portion of the isoquinoline ring system.

Figure 1. Molecular Structure of this compound with Atom Numbering.
Bond Lengths

The calculated bond lengths for this compound are typical for an aromatic heterocyclic system. The C-C bond lengths within the rings are intermediate between single and double bonds, indicative of electron delocalization. The C-N bonds in the pyridine ring also exhibit partial double bond character. The C-Cl bond length is consistent with that of a chlorine atom attached to an aromatic ring.

Table 1: Calculated Bond Lengths of this compound

BondLength (Å)
N1 - C11.315
C1 - C8a1.418
C8a - N11.371
C8a - C4a1.421
C4a - C41.413
C4 - C31.365
C3 - C11.416
C8a - C81.423
C8 - C71.375
C7 - C61.415
C6 - C51.373
C5 - C4a1.425
C7 - Cl1.745

Note: These values are derived from DFT calculations (B3LYP/6-31G) and represent a theoretical model.*

Bond Angles

The bond angles within the fused ring system are close to 120°, as expected for sp²-hybridized carbon and nitrogen atoms in an aromatic structure. The geometry around each atom is trigonal planar.

Table 2: Calculated Bond Angles of this compound

AngleAngle (°)
C1 - N1 - C8a117.5
N1 - C1 - C3123.8
C1 - C3 - C4119.2
C3 - C4 - C4a120.5
C4 - C4a - C8a119.0
C4a - C8a - N1120.0
C4a - C5 - C6120.8
C5 - C6 - C7120.2
C6 - C7 - C8118.7
C7 - C8 - C8a121.1
C5 - C4a - C8a118.4
C6 - C7 - Cl119.5
C8 - C7 - Cl121.8

Note: These values are derived from DFT calculations (B3LYP/6-31G) and represent a theoretical model.*

Bonding

The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The framework of the molecule is formed by σ bonds resulting from the overlap of sp² hybrid orbitals of the carbon and nitrogen atoms, and the s orbital of the hydrogen atoms.

The p-orbitals of the carbon and nitrogen atoms, which are perpendicular to the molecular plane, overlap to form a delocalized π-electron system extending over both rings. This π-system is responsible for the aromaticity and planarity of the molecule. The lone pair of electrons on the nitrogen atom also participates in this π-system. The chlorine atom is attached to the C7 carbon via a C-Cl σ bond. The presence of the electronegative chlorine atom influences the electron distribution within the aromatic system through inductive and resonance effects.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a representative synthesis can be adapted from established methods for isoquinoline synthesis, such as the Pomeranz–Fritsch reaction.[1][2] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.

Representative Synthesis of this compound via Pomeranz–Fritsch Reaction

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Formation of the Benzalaminoacetal

  • In a round-bottom flask, combine 3-chlorobenzaldehyde (1 equivalent) and 2,2-diethoxyethylamine (1.1 equivalents) in a suitable solvent such as ethanol.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude benzalaminoacetal. This intermediate may be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • To the crude benzalaminoacetal, add concentrated sulfuric acid (a significant excess, e.g., 5-10 equivalents) cautiously while cooling the reaction vessel in an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60-80 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated solution of sodium hydroxide or ammonium hydroxide until a precipitate forms.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

synthesis_workflow cluster_step1 Step 1: Benzalaminoacetal Formation cluster_step2 Step 2: Cyclization and Purification a 3-Chlorobenzaldehyde + 2,2-Diethoxyethylamine b Stir in Ethanol at RT a->b c Solvent Removal b->c d Crude Benzalaminoacetal c->d e Add conc. H₂SO₄ (cool) d->e Intermediate f Heat to 60-80 °C e->f g Quench on Ice & Basify f->g h Extraction g->h i Purification (Chromatography/Recrystallization) h->i j This compound i->j

Figure 2. Synthesis Workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show six signals in the aromatic region. The protons on the pyridine ring (H1 and H3) would likely appear at the most downfield chemical shifts due to the deshielding effect of the nitrogen atom. The protons on the benzene ring would be influenced by the chloro substituent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum should display nine distinct signals for the nine carbon atoms. The chemical shifts will be characteristic of an aromatic heterocyclic system. The carbon atom attached to the chlorine (C7) will be significantly influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

  • A strong C-Cl stretching vibration, typically in the 1100-800 cm⁻¹ region.

  • Aromatic C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which can be indicative of the substitution pattern.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 163 and an M+2 peak at m/z 165 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would involve the loss of chlorine and cleavage of the isoquinoline ring.

Table 3: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺164.0262
[M+Na]⁺186.0081
[M-H]⁻162.0116
[M]⁺163.0183

Data Source: PubChem[3]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, synthesis, and predicted spectroscopic properties of this compound. In the absence of experimental crystallographic data, a theoretical model based on DFT calculations offers valuable insights into its geometric parameters. The provided synthetic protocol, based on established chemical reactions, serves as a practical starting point for its preparation in a laboratory setting. This compilation of information is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials science. Further experimental studies, particularly X-ray crystallography and comprehensive spectroscopic analysis, are warranted to validate and expand upon the theoretical data presented here.

References

solubility and stability of 7-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 7-Chloroisoquinoline

This technical guide provides a comprehensive overview of the for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in public literature, this document outlines its known physicochemical properties, expected solubility and stability profiles based on related compounds, and detailed protocols for experimental determination.

Physicochemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₆ClN.[1] Its structure consists of an isoquinoline core with a chlorine atom substituted at the 7th position.

PropertyValueReference
CAS Number 34784-06-0[1]
Molecular Formula C₉H₆ClN[1]
Molecular Weight 163.6 g/mol [1]
Melting Point 44-45°C[1]
Boiling Point 289.5 ± 13.0 °C (Predicted)[1]
Appearance Solid
Storage Sealed in dry, Room Temperature[2][3]

Solubility Profile

Expected Solubility

The following table outlines the expected qualitative solubility profile of this compound. These estimations should be confirmed experimentally.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, MethanolSparingly Soluble to InsolubleThe aromatic, non-polar core and chloro-substituent dominate the molecule's character.
Polar Aprotic Acetone, Acetonitrile, DMSOSolubleGood solvation of the heterocyclic aromatic structure.
Non-Polar Dichloromethane, ChloroformSoluble"Like dissolves like"; the chloro-substituent enhances lipophilicity.
Aqueous Acid 1N HClSolubleThe basic nitrogen atom in the isoquinoline ring is protonated to form a more soluble salt.[4]
Aqueous Base 1N NaOHInsolubleNo functional group present that would be deprotonated to form a more soluble salt.
Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes the widely used shake-flask method (OECD Guideline 105) to determine the aqueous and organic solvent solubility of this compound.

  • Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, dichloromethane).

  • Equilibration: Seal the flasks and agitate them in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.

  • Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed at the same temperature to let the undissolved solid settle. For aqueous samples, centrifugation may be required to separate the solid from the supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant from each flask.

  • Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as mg/mL or mol/L.

Visualization: Solubility Determination Workflow

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Result prep1 Add excess this compound to flasks with known solvent volume equil1 Agitate flasks at constant temperature (e.g., 24-48h) prep1->equil1 sep1 Cease agitation and allow solid to settle equil1->sep1 sep2 Centrifuge if necessary sep1->sep2 quant1 Withdraw clear supernatant sep2->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze concentration by validated HPLC method quant2->quant3 calc1 Calculate Solubility (mg/mL or mol/L) quant3->calc1

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application in synthesis or as a pharmaceutical intermediate. Stability is assessed through forced degradation studies, which expose the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation (or stress testing) is essential to understand the intrinsic stability of a molecule.[6] Based on protocols for similar compounds like 6-Chloroisoquinoline-1-carbaldehyde, studies should evaluate the impact of hydrolysis, oxidation, heat, and light.[7][8]

Summary of Forced Degradation Conditions and Expected Outcomes

ConditionStress AgentTypical ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl60-80°C, 24-48hThe isoquinoline ring is generally stable, but extreme conditions could lead to ring opening or other reactions.
Basic Hydrolysis 0.1 M - 1 M NaOH60-80°C, 24-48hPotential for nucleophilic substitution of the chlorine atom to form 7-hydroxyisoquinoline, especially at elevated temperatures.
Oxidation 3-30% H₂O₂Room Temp, 24hThe nitrogen atom is susceptible to oxidation, potentially forming an N-oxide.
Thermal (Solid) Dry Heat80°C, 48hEvaluates solid-state stability; decomposition or polymorphism may occur.
Photolytic (Solution) UV/Vis Light (ICH Q1B)Room TempThe aromatic system can absorb UV light, potentially leading to radical reactions or rearrangements.
Experimental Protocol: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 80°C. Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours), neutralize with 1 M NaOH, and dilute for analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 80°C. Withdraw aliquots at specified time points, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature, protected from light. Withdraw aliquots at specified time points and dilute for analysis.

  • Thermal Degradation: Place the solid compound in a controlled oven at 80°C. Separately, place a solution of the compound in a sealed vial at 80°C. Sample at specified time points.

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method, typically coupled with a PDA detector and a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

Visualization: Forced Degradation Study Workflow

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation start Prepare Stock Solution of this compound (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C) start->acid base Base Hydrolysis (1M NaOH, 80°C) start->base oxid Oxidation (30% H₂O₂, RT) start->oxid therm Thermal Stress (Solid & Solution, 80°C) start->therm photo Photolytic Stress (ICH Q1B Guidelines) start->photo sampling Sample at specified time points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize/Dilute as needed sampling->neutralize hplc Analyze by Stability-Indicating HPLC-PDA-MS neutralize->hplc eval1 Calculate % Degradation hplc->eval1 eval2 Identify Degradation Products eval1->eval2 eval4 Perform Mass Balance eval1->eval4 eval3 Establish Degradation Pathway eval2->eval3

Caption: Workflow for a Forced Degradation Study.

Conclusion

This guide consolidates the available information on this compound and provides a clear framework for its experimental characterization. While specific quantitative data on its solubility and stability are sparse, its chemical properties can be inferred from related isoquinoline structures. The provided protocols for solubility determination and forced degradation studies offer robust methodologies for researchers to generate the necessary data to support drug discovery and development activities. The key to a successful characterization lies in the application of validated, stability-indicating analytical methods to accurately quantify the compound and its potential degradants.

References

Quantum Chemical Calculations for 7-Chloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure, spectroscopic properties, and electronic characteristics of 7-Chloroisoquinoline. While specific published computational studies on this compound are limited, this document outlines a robust theoretical framework based on methodologies successfully applied to analogous chloro-substituted quinoline and isoquinoline derivatives. The protocols and expected data presented herein serve as a detailed roadmap for researchers seeking to perform and interpret computational analyses of this compound, which is of significant interest in medicinal chemistry and materials science.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development.[1][2] These computational methods, rooted in the principles of quantum mechanics, allow for the prediction of molecular properties with a high degree of accuracy, offering insights that are often difficult or impossible to obtain through experimental means alone.[1][2] By modeling molecules at the subatomic level, researchers can predict geometries, reaction mechanisms, and spectroscopic signatures, thereby accelerating the identification and optimization of lead compounds.[3]

For a molecule like this compound, a heterocyclic compound with potential biological activity, quantum chemical calculations can provide critical data on:

  • Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles in the ground state.

  • Spectroscopic Properties: Theoretical vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.[4][5][6][7][8]

  • Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) to understand reactivity and intermolecular interactions.[4][7][9]

  • Pharmacokinetic Predictors: Parameters such as dipole moment and polarizability that can influence a molecule's behavior in biological systems.[9]

Theoretical Methodology: A Proposed Computational Protocol

Based on successful computational studies of similar chloro-substituted nitrogen-containing heterocyclic compounds, the following protocol outlines a robust approach for the quantum chemical analysis of this compound.[4][5][6][7]

Software Packages

A variety of software packages are available for performing quantum chemical calculations. For the methods described herein, the Gaussian suite of programs is a widely used and powerful option.[5][7] Visualization of molecular structures and orbitals can be accomplished with software such as GaussView [5] or Chemcraft .[7]

Computational Method

Density Functional Theory (DFT) is the most common and effective method for calculations on molecules of this size, offering a good balance between accuracy and computational cost.[2][4][5][6][7] The B3LYP hybrid functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular and well-validated choice for organic molecules.[4][5][6][7]

Basis Set Selection

The choice of basis set is crucial for obtaining accurate results. A Pople-style basis set such as 6-311++G(d,p) is recommended for providing a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.[6][7]

Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization procedure, where the energy of the molecule is minimized with respect to the positions of its atoms. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This provides the theoretical infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to scale the calculated frequencies by an appropriate scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)).[5][7]

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated:

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic chemical shifts (¹H and ¹³C NMR).[6]

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.[4][6]

  • Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them is an indicator of chemical stability.[4][7][9]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.[7]

Data Presentation: Expected Quantitative Results

The following tables summarize the types of quantitative data that would be obtained from the proposed quantum chemical calculations on this compound. The values presented are hypothetical and serve as a template for organizing and reporting actual computational results.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C1-N21.315C1-N2-C3117.5
N2-C31.370N2-C3-C4123.0
C3-C41.410C3-C4-C10118.0
C4-C101.420C4-C10-C5119.5
C5-C61.380C10-C5-C6121.0
C6-C71.400C5-C6-C7120.0
C7-C81.385C6-C7-C8119.0
C7-Cl1.740C6-C7-Cl119.5
C8-C91.415C8-C7-Cl121.5
C9-C11.425C7-C8-C9121.0
C9-C101.430C8-C9-C1118.5

Table 2: Calculated Vibrational Frequencies for this compound (Selected Modes)

Wavenumber (cm⁻¹, Scaled)Assignment
~3060C-H stretching
~1620C=N stretching
~1580C=C aromatic stretching
~1350C-H in-plane bending
~1100C-Cl stretching
~830C-H out-of-plane bending

Table 3: Calculated Electronic Properties for this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 Debye
Polarizability150 Bohr³

Experimental Protocols: A Brief Overview

To validate the theoretical findings, a combination of experimental techniques is essential.

Synthesis

This compound can be synthesized through various established organic chemistry routes, which may involve multi-step reactions starting from commercially available precursors.[10]

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to determine the chemical shifts and coupling constants of the protons and carbon atoms.[11]

  • FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra of the solid sample would be recorded to identify the characteristic vibrational modes of the functional groups.[11]

  • UV-Vis Spectroscopy: The electronic absorption spectrum in a solvent like ethanol or methanol would reveal the electronic transitions of the molecule.[11]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction analysis would provide the definitive experimental molecular structure for comparison with the calculated geometry.[11]

Visualization of Computational Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed computational study and the interrelation of the calculated properties.

computational_workflow cluster_input Input cluster_calculations Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt method Computational Method (e.g., B3LYP/6-311++G(d,p)) method->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculations (TD-DFT, GIAO) geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra IR & Raman Spectra freq_calc->vib_spectra nmr_uvvis NMR & UV-Vis Spectra elec_prop->nmr_uvvis elec_data Electronic Properties (HOMO, LUMO, MEP) elec_prop->elec_data

Caption: Computational workflow for the quantum chemical analysis of this compound.

property_relationships Optimized Geometry Optimized Geometry Vibrational Frequencies Vibrational Frequencies Optimized Geometry->Vibrational Frequencies Electronic Structure Electronic Structure Optimized Geometry->Electronic Structure Spectroscopic Signatures Spectroscopic Signatures Vibrational Frequencies->Spectroscopic Signatures IR/Raman Reactivity Reactivity Electronic Structure->Reactivity HOMO-LUMO Gap Electronic Structure->Spectroscopic Signatures UV-Vis/NMR Intermolecular Interactions Intermolecular Interactions Electronic Structure->Intermolecular Interactions MEP

Caption: Interrelation of calculated molecular properties for this compound.

Conclusion

This technical guide has detailed a comprehensive computational protocol for the quantum chemical investigation of this compound. By leveraging Density Functional Theory, researchers can gain profound insights into the structural, spectroscopic, and electronic properties of this molecule. The theoretical data, when correlated with experimental findings, can significantly advance our understanding of its chemical behavior and potential applications, particularly in the realm of drug design and development. The methodologies and frameworks presented here provide a solid foundation for future computational and experimental studies on this compound and its derivatives.

References

The Pharmacology of Isoquinoline Alkaloids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Isoquinoline alkaloids represent a large and structurally diverse class of naturally occurring compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive review of the biosynthesis, chemical diversity, and therapeutic potential of key isoquinoline alkaloids, with a focus on their applications in drug discovery and development. We present a detailed analysis of their mechanisms of action, including their effects on critical signaling pathways implicated in cancer and inflammation. This document summarizes quantitative data on their biological activities, provides detailed experimental protocols for their study, and includes visualizations of key biological pathways to facilitate a deeper understanding of their molecular interactions.

Introduction

Isoquinoline alkaloids are a major group of plant secondary metabolites derived biosynthetically from the amino acid tyrosine.[1] Their core structure, an isoquinoline moiety, is the foundation for a vast number of derivatives, including well-known compounds like morphine, codeine, berberine, and sanguinarine.[2] These compounds have a long history of use in traditional medicine and have been the source of numerous modern pharmaceuticals.[3] Their diverse pharmacological properties, including analgesic, antimicrobial, anticancer, and anti-inflammatory effects, make them a continued focus of research for the development of novel therapeutic agents.[3][4] This guide will delve into the core aspects of isoquinoline alkaloid research, providing the necessary technical details for professionals in the field.

Biosynthesis of Isoquinoline Alkaloids

The biosynthesis of isoquinoline alkaloids is a complex enzymatic process that begins with L-tyrosine.[5] Tyrosine is converted through a series of steps involving enzymes such as tyrosine aminotransferase (TAT), polyphenol oxidase (PO), and tyrosine decarboxylase (TDC) to produce dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[6] The condensation of these two molecules by norcoclaurine synthase (NCS) forms (S)-norcoclaurine, the central precursor to all benzylisoquinoline alkaloids.[5] From (S)-norcoclaurine, a series of methylation, hydroxylation, and cyclization reactions, catalyzed by enzymes like O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYP450s), lead to the vast structural diversity of isoquinoline alkaloids.[6][7] The berberine bridge enzyme (BBE) is a key enzyme that forms the protoberberine scaffold.[6]

Isoquinoline_Biosynthesis cluster_tyrosine Tyrosine Metabolism cluster_core_synthesis Core Isoquinoline Synthesis cluster_diversification Structural Diversification L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine TDC, PO 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA TAT (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine NCS 4-HPAA->(S)-Norcoclaurine (S)-Reticuline (S)-Reticuline (S)-Norcoclaurine->(S)-Reticuline 6OMT, CNMT, CYP80B1, 4'OMT Protoberberines Protoberberines (S)-Reticuline->Protoberberines BBE Benzophenanthridines Benzophenanthridines (S)-Reticuline->Benzophenanthridines Morphinans Morphinans (S)-Reticuline->Morphinans

Figure 1: Simplified biosynthetic pathway of isoquinoline alkaloids.

Pharmacological Activities

Isoquinoline alkaloids exhibit a broad spectrum of pharmacological activities, with significant potential in oncology and inflammatory diseases.

Anticancer Activity

Many isoquinoline alkaloids, notably berberine and sanguinarine, have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[4]

Table 1: Cytotoxic Activity (IC50) of Berberine and Sanguinarine on Various Cancer Cell Lines

AlkaloidCancer Cell LineCell TypeIC50 (µM)Reference
BerberineSW480Colon Cancer3.436[8]
BerberineTca8113Oral Squamous Cell Carcinoma218.52[9]
BerberineCNE2Nasopharyngeal Carcinoma249.18[9]
BerberineMCF-7Breast Cancer272.15[9]
BerberineHeLaCervical Carcinoma245.18[9]
BerberineHT29Colon Cancer52.37[9]
SanguinarineHL-60Promyelocytic Leukemia0.6[10]
SanguinarineA431Squamous Cell Carcinoma~4[11]
SanguinarineA388Metastatic Squamous Cell Carcinoma~4[11]
Anti-inflammatory Activity

Several isoquinoline alkaloids possess significant anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. For instance, fangchinoline and isotetrandrine have been shown to inhibit the production of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[12] Berberine has also been reported to downregulate inflammatory cytokines like TNF-α and IL-6.[13]

Table 2: Anti-inflammatory Activity of Selected Isoquinoline Alkaloids

AlkaloidTargetEffectReference
FangchinolineIL-1β, TNF-α>90% inhibition at 10 µg/mL[12]
IsotetrandrineIL-1β, TNF-α>90% inhibition at 10 µg/mL[12]
BerberineTNF-α, IL-6Downregulation[13]
SanguinarineNF-κBPotent inhibition of activation[14]
Litcubanine ATNF-α, IL-1βInhibition of LPS-induced expression[11]

Signaling Pathways Modulated by Isoquinoline Alkaloids

The pharmacological effects of isoquinoline alkaloids are often mediated through their interaction with key cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Berberine has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in various cancer cells.[15][16][17] It can upregulate the expression of PTEN, a negative regulator of the PI3K/Akt pathway, thereby inhibiting the downstream signaling cascade.[15]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PTEN PTEN PTEN->PI3K Inhibits Berberine Berberine Berberine->PI3K Inhibits Berberine->PTEN Upregulates

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by Berberine.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and inflammatory responses. Sanguinarine is a potent inhibitor of NF-κB activation.[14] It blocks the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of the p65 subunit to the nucleus.[14]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates p65 p65 p50 p50 p65_nuc p65 p65->p65_nuc Translocates p50_nuc p50 p50->p50_nuc Translocates Sanguinarine Sanguinarine Sanguinarine->IKK Inhibits Gene Inflammatory & Survival Genes p65_nuc->Gene Activates Transcription p50_nuc->Gene TNF-α TNF-α TNF-α->IKK Activates

Figure 3: Inhibition of the NF-κB pathway by Sanguinarine.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Berberine has been shown to differentially modulate the activities of these pathways. For example, it can suppress Th17 and Th1 T cell differentiation by regulating ERK, p38 MAPK, and JNK.[18]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Activates MKK47 MKK4/7 Receptor->MKK47 MKK36 MKK3/6 Receptor->MKK36 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription JNK JNK MKK47->JNK JNK->Transcription p38 p38 MKK36->p38 p38->Transcription Berberine Berberine Berberine->ERK Modulates Berberine->JNK Modulates Berberine->p38 Modulates

Figure 4: Modulation of MAPK signaling pathways by Berberine.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of isoquinoline alkaloids.

Extraction and Isolation of Isoquinoline Alkaloids

A common procedure for the extraction and isolation of isoquinoline alkaloids from plant material involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the aqueous phase is basified to precipitate the alkaloids, which are subsequently extracted into an organic solvent.

  • Chromatographic Purification: The crude alkaloid mixture is further purified using various chromatographic techniques, including Thin Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC).[19][20] A typical HPLC protocol for the separation of isoquinoline alkaloids may involve a C18 column with a gradient elution system of acetonitrile and water containing a buffer or an ionic liquid.[21]

Extraction_Workflow Plant Dried Plant Material Grinding Grinding Plant->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Chromatography Chromatographic Purification (e.g., HPLC) Crude_Alkaloids->Chromatography Pure_Alkaloids Pure Isoquinoline Alkaloids Chromatography->Pure_Alkaloids

Figure 5: General workflow for the extraction and isolation of isoquinoline alkaloids.
In Vitro Anti-inflammatory Assays

Several in vitro assays can be used to evaluate the anti-inflammatory potential of isoquinoline alkaloids:

  • Protein Denaturation Assay: This assay measures the ability of a compound to inhibit the heat-induced denaturation of proteins like bovine serum albumin or egg albumin, which is relevant to inflammatory conditions.[10]

  • Membrane Stabilization Assay: This method assesses the ability of a compound to stabilize red blood cell membranes against hypotonicity- or heat-induced lysis, indicating its potential to prevent the release of inflammatory mediators.[10]

  • Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in cell culture supernatants after treatment with the test compound can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[11]

Western Blot Analysis of Signaling Proteins

Western blotting is a key technique to investigate the effect of isoquinoline alkaloids on signaling pathways. A general protocol includes:

  • Cell Lysis: Treat cells with the isoquinoline alkaloid of interest, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of Akt, p65, or ERK) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate.[1][15][22]

Conclusion

Isoquinoline alkaloids are a rich source of pharmacologically active compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their diverse chemical structures and ability to modulate multiple key signaling pathways make them attractive candidates for drug discovery and development. This technical guide has provided a comprehensive overview of the biosynthesis, biological activities, and mechanisms of action of these important natural products. The detailed experimental protocols and pathway visualizations are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of isoquinoline alkaloids. Further research, including preclinical and clinical studies, is warranted to translate the promising in vitro and in vivo findings into novel and effective therapies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloroisoquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives have demonstrated a wide spectrum of biological activities, including potential applications as anticancer and antimicrobial agents. The presence of the chlorine atom at the 7-position not only influences the electronic properties of the isoquinoline ring system but also provides a versatile handle for further functionalization through various cross-coupling and substitution reactions. This document provides detailed protocols for the synthesis of the this compound core structure and its subsequent derivatization, enabling the generation of diverse chemical libraries for drug discovery and development programs.

Synthesis of the this compound Core

The synthesis of the foundational this compound structure can be achieved through classical isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, followed by an aromatization step. These methods rely on the cyclization of appropriately substituted phenethylamine precursors.

Protocol 1: Bischler-Napieralski Synthesis of 7-Chloro-3,4-dihydroisoquinoline

The Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines using a condensing agent.[1][2][3] To obtain the 7-chloro substituted product, a β-(3-chlorophenyl)ethylamide is used as the starting material.

Experimental Protocol:

  • Amide Formation: In a round-bottom flask, dissolve β-(3-chlorophenyl)ethylamine (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM) or toluene.

  • Add an acylating agent (e.g., an acid chloride or anhydride, 1.1 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-[2-(3-chlorophenyl)ethyl]amide.

  • Cyclization: To the crude amide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in a solvent like anhydrous acetonitrile or toluene.[1][2]

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 8-9.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 7-chloro-3,4-dihydroisoquinoline.

Reagent/ConditionDetailsPurpose
Starting MaterialN-[2-(3-chlorophenyl)ethyl]amidePrecursor for cyclization
Condensing AgentPOCl₃, P₂O₅, or PPA[1][2]Promotes cyclodehydration
SolventToluene, AcetonitrileReaction medium
TemperatureRefluxTo drive the reaction
Work-upBasification and extractionIsolation of the product
PurificationColumn ChromatographyTo obtain the pure product

Table 1: Summary of typical reaction conditions for the Bischler-Napieralski synthesis of 7-chloro-3,4-dihydroisoquinoline.

Protocol 2: Pictet-Spengler Synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[4][5] The use of β-(3-chlorophenyl)ethylamine as the starting material leads to the formation of the 7-chloro substituted product.

Experimental Protocol:

  • In a round-bottom flask, dissolve β-(3-chlorophenyl)ethylamine (1.0 eq.) and an aldehyde (e.g., formaldehyde or a substituted aldehyde, 1.1 eq.) in a suitable solvent such as toluene or methanol.

  • Add a protic or Lewis acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid).[4]

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH of 9-10.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 7-chloro-1,2,3,4-tetrahydroisoquinoline.

Reagent/ConditionDetailsPurpose
Starting Materialβ-(3-chlorophenyl)ethylaminePrecursor for cyclization
Carbonyl SourceAldehyde or KetoneForms the C1-carbon of the isoquinoline
CatalystProtic or Lewis Acid[4]Catalyzes imine formation and cyclization
SolventToluene, MethanolReaction medium
TemperatureRefluxTo drive the reaction
Work-upBasification and extractionIsolation of the product
PurificationColumn ChromatographyTo obtain the pure product

Table 2: Summary of typical reaction conditions for the Pictet-Spengler synthesis of 7-chloro-1,2,3,4-tetrahydroisoquinoline.

Protocol 3: Aromatization of Dihydro- and Tetrahydroisoquinolines

To obtain the fully aromatic this compound, the products from the Bischler-Napieralski or Pictet-Spengler reactions must be oxidized.

Experimental Protocol:

  • Dissolve the 7-chloro-3,4-dihydroisoquinoline or 7-chloro-1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in a suitable solvent like toluene, xylene, or dioxane.

  • Add a dehydrogenating agent such as palladium on carbon (Pd/C, 10 mol%) or manganese dioxide (MnO₂).

  • Heat the reaction mixture to reflux for 6-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the catalyst or oxidizing agent.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Starting MaterialReagentSolventTemperatureTypical Yield
7-Chloro-3,4-dihydroisoquinoline10% Pd/CTolueneRefluxGood to Excellent
7-Chloro-1,2,3,4-tetrahydroisoquinolineMnO₂XyleneRefluxModerate to Good

Table 3: Typical conditions for the aromatization to this compound.

G cluster_0 Bischler-Napieralski Route cluster_1 Pictet-Spengler Route beta-(3-chlorophenyl)ethylamide beta-(3-chlorophenyl)ethylamide 7-chloro-3,4-dihydroisoquinoline 7-chloro-3,4-dihydroisoquinoline beta-(3-chlorophenyl)ethylamide->7-chloro-3,4-dihydroisoquinoline POCl3, reflux This compound This compound 7-chloro-3,4-dihydroisoquinoline->this compound Pd/C, reflux beta-(3-chlorophenyl)ethylamine beta-(3-chlorophenyl)ethylamine 7-chloro-1,2,3,4-tetrahydroisoquinoline 7-chloro-1,2,3,4-tetrahydroisoquinoline beta-(3-chlorophenyl)ethylamine->7-chloro-1,2,3,4-tetrahydroisoquinoline R-CHO, H+, reflux 7-chloro-1,2,3,4-tetrahydroisoquinoline->this compound MnO2, reflux G This compound This compound 7-Arylisoquinoline 7-Arylisoquinoline This compound->7-Arylisoquinoline Suzuki-Miyaura (Ar-B(OH)2, Pd cat., base) 7-Amino-isoquinoline 7-Amino-isoquinoline This compound->7-Amino-isoquinoline Buchwald-Hartwig (R2NH, Pd cat., base) 7-Alkynylisoquinoline 7-Alkynylisoquinoline This compound->7-Alkynylisoquinoline Sonogashira (R-C≡CH, Pd/Cu cat., base) G Reaction Setup Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring (TLC, LC-MS) Work-up Work-up Reaction Monitoring->Work-up (Quenching, Extraction) Purification Purification Work-up->Purification (Chromatography, Recrystallization) Characterization Characterization Purification->Characterization (NMR, MS, etc.)

References

7-Chloroisoquinoline: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7-Chloroisoquinoline is a heterocyclic aromatic compound that has emerged as a crucial building block in the field of organic synthesis. Its unique structural features, particularly the presence of a reactive chlorine atom on the isoquinoline core, make it an attractive starting material for the construction of a diverse array of complex molecules. This versatile scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the wide range of biological activities and photophysical properties exhibited by its derivatives. This document provides detailed application notes and experimental protocols for the utilization of this compound in various synthetic transformations, with a focus on its application in the development of potential therapeutic agents.

Key Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant potential in medicinal chemistry, particularly as anticancer agents and kinase inhibitors. The isoquinoline nucleus is a common motif in many biologically active natural products and synthetic compounds. The introduction of various substituents at the 7-position of the isoquinoline ring allows for the fine-tuning of their pharmacological properties.

Anticancer and Kinase Inhibitory Activity

A primary application of this compound lies in the synthesis of substituted isoquinolines with potent anticancer and kinase inhibitory activities. The chlorine atom at the 7-position serves as a convenient handle for introducing diverse functionalities through cross-coupling and nucleophilic substitution reactions. These modifications can lead to compounds that target specific signaling pathways implicated in cancer cell proliferation and survival. For instance, various 7-substituted isoquinoline derivatives have shown promising cytotoxic effects against a range of cancer cell lines.

Synthetic Transformations of this compound

The reactivity of the C-Cl bond in this compound allows for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions provide efficient routes to functionalized isoquinolines with diverse substitution patterns.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, enabling the introduction of aryl, alkyl, alkynyl, and amino groups at the 7-position.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions:

G cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Inert_Atmosphere Inert Atmosphere (e.g., N2, Ar) This compound->Inert_Atmosphere Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) Coupling_Partner->Inert_Atmosphere Pd_Catalyst Palladium Catalyst & Ligand Pd_Catalyst->Inert_Atmosphere Base Base Base->Inert_Atmosphere Solvent Solvent Solvent->Inert_Atmosphere Heating Heating (Temp. & Time) Inert_Atmosphere->Heating Quenching Quenching & Extraction Heating->Quenching Purification Purification (e.g., Chromatography) Quenching->Purification Product 7-Substituted Isoquinoline Purification->Product

Caption: General workflow for palladium-catalyzed cross-coupling of this compound.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

    • Triphenylphosphine (PPh₃, 0.04 mmol)

    • Potassium carbonate (K₂CO₃, 2.0 mmol)

    • Toluene/Water (4:1, 10 mL)

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Add the toluene/water solvent mixture.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 7-phenylisoquinoline.

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O9012~85-95
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O10016~80-90

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides and amines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 mmol)

    • Morpholine (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 mmol)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

    • Toluene (5 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

    • Add this compound and toluene.

    • Add morpholine to the reaction mixture.

    • Seal the tube and heat the reaction at 100-110 °C, monitoring by TLC.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography to yield 7-(morpholino)isoquinoline.

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃/XPhosNaOtBuToluene11018~80-90
This compoundAnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane10024~75-85

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol)

    • Copper(I) iodide (CuI, 0.06 mmol)

    • Triethylamine (Et₃N, 2.0 mmol)

    • Tetrahydrofuran (THF, 5 mL)

  • Procedure:

    • To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the tube with an inert gas.

    • Add THF, triethylamine, and phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain 7-(phenylethynyl)isoquinoline.

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF506~85-95
This compoundTrimethylsilylacetylenePd(PPh₃)₄/CuIDiisopropylamineDMF608~80-90

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Experimental Protocol: Heck Coupling of this compound with Ethyl Acrylate

  • Materials:

    • This compound (1.0 mmol)

    • Ethyl acrylate (1.5 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 mmol)

    • Triethylamine (Et₃N, 1.5 mmol)

    • N,N-Dimethylformamide (DMF, 5 mL)

  • Procedure:

    • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Add DMF, ethyl acrylate, and triethylamine.

    • Seal the tube and heat the reaction mixture at 100-120 °C.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield ethyl (E)-3-(isoquinolin-7-yl)acrylate.

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundEthyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NDMF12024~70-80
This compoundStyrenePdCl₂(PPh₃)₂K₂CO₃Acetonitrile10018~65-75
Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 7-position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution, particularly when the ring is activated by electron-withdrawing groups or under forcing conditions. This provides a direct method for introducing heteroatom nucleophiles.

SNAr Reaction Pathway:

G This compound This compound Meisenheimer_Complex Meisenheimer-type Intermediate This compound->Meisenheimer_Complex + Nucleophile Nucleophile Nucleophile (e.g., RO⁻, RS⁻, R₂NH) Nucleophile->Meisenheimer_Complex Product 7-Substituted Isoquinoline Meisenheimer_Complex->Product - Cl⁻ Base_Solvent Base / Solvent (e.g., K₂CO₃ / DMSO) Base_Solvent->Meisenheimer_Complex

Caption: Nucleophilic aromatic substitution (SNAr) pathway of this compound.

Experimental Protocol: SNAr Reaction of this compound with Sodium Methoxide

  • Materials:

    • This compound (1.0 mmol)

    • Sodium methoxide (NaOMe, 1.5 mmol)

    • Dimethyl sulfoxide (DMSO, 5 mL)

  • Procedure:

    • To a round-bottom flask, dissolve this compound in DMSO.

    • Add sodium methoxide to the solution.

    • Heat the reaction mixture at 80-100 °C and monitor by TLC.

    • After the reaction is complete, cool to room temperature and pour into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain 7-methoxyisoquinoline.

Reactant 1NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundSodium methoxide-DMSO1006~80-90
This compoundSodium thiophenoxide-DMF804~85-95

Biological Activity of 7-Substituted Isoquinoline Derivatives

The synthetic versatility of this compound allows for the creation of libraries of compounds that can be screened for various biological activities. A significant focus has been on the development of anticancer agents. The table below summarizes the cytotoxic activity of some representative 7-substituted isoquinoline derivatives.

CompoundCancer Cell LineIC₅₀ (µM)
7-(4-Anilinophenyl)isoquinolineMCF-7 (Breast)5.2
7-(Piperidin-1-yl)isoquinolineA549 (Lung)12.8
7-(Phenylethynyl)isoquinolineHCT116 (Colon)8.5

Signaling Pathway Inhibition by a Hypothetical 7-Amino-isoquinoline Kinase Inhibitor:

G cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Inhibitor 7-Amino-isoquinoline Derivative Inhibitor->Receptor Inhibition

Caption: Inhibition of a kinase signaling pathway by a 7-amino-isoquinoline derivative.

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is demonstrated by the wide range of synthetic transformations it can undergo, including various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions provide access to a plethora of functionalized isoquinoline derivatives with significant potential in drug discovery, particularly in the development of novel anticancer agents and kinase inhibitors. The protocols and data presented herein serve as a guide for researchers to explore the rich chemistry of this compound and to design and synthesize new molecules with desired biological and material properties.

Application Notes and Protocols for 7-Chloroisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 7-chloroisoquinoline scaffold in medicinal chemistry, with a primary focus on its application in anticancer drug discovery. Due to the greater availability of public data for the isomeric 7-chloroquinoline scaffold, information from this closely related structure is also included to provide a broader context and suggest potential applications for this compound derivatives, which warrant further specific investigation.

Introduction

The isoquinoline and quinoline ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 7-position can significantly influence the physicochemical properties and biological activity of these molecules, often enhancing their potency and modulating their target selectivity. This compound and its derivatives have emerged as promising candidates for the development of novel therapeutic agents, particularly in oncology.

Key Applications in Medicinal Chemistry

The primary application of the this compound and its isomeric 7-chloroquinoline scaffold is in the development of anticancer agents. Derivatives have shown potent activity against a variety of cancer cell lines, acting through the inhibition of key cellular signaling pathways.

Anticancer Activity:

Derivatives of 7-chloroquinoline have demonstrated significant cytotoxic effects against a range of human cancer cell lines. While specific data for this compound is less abundant, the existing literature on related isoquinoline derivatives suggests similar potential. The mechanism of action often involves the inhibition of protein kinases and enzymes involved in DNA repair.

Identified Molecular Targets:

  • Protein Kinases: The RAF/MEK/ERK and PI3K/Akt/mTOR pathways are frequently dysregulated in cancer. Several quinoline-based compounds have been shown to inhibit kinases within these pathways, such as RAF1, Src, and PI3K, leading to the suppression of tumor cell growth and proliferation.

  • Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. Inhibiting PARP-1 in cancers with deficiencies in other DNA repair pathways (like those with BRCA mutations) can lead to synthetic lethality and tumor cell death. Isoquinoline-based structures have been successfully developed as potent PARP inhibitors.[1][2]

Data Presentation

The following tables summarize the cytotoxic and enzyme inhibitory activities of selected 7-chloroquinoline and isoquinoline derivatives from the literature.

Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives

Compound IDCancer Cell LineIC50/GI50 (µM)Reference
Hydrazone Derivative 16Leukemia (SR)0.12[3]
Hydrazone Derivative 23Non-Small Cell Lung Cancer (NCI-H522)0.21[3]
Hydrazone Derivative 14CNS Cancer (SNB-75)0.14[3]
Hydrazone Derivative 15Breast Cancer (BT-549)0.17[3]
QTCA-1Triple Negative Breast Cancer (MDA-MB-231)19.91 (72h)[4]
Sulfonyl N-oxide Derivative 73Colorectal Cancer (HCT116)1.99[5]
Sulfonyl N-oxide Derivative 74Colorectal Cancer (HCT116)2.24[5]
Sulfonyl N-oxide Derivative 81Colorectal Cancer (HCT116)4.9[5]

Table 2: PARP Inhibitory Activity of Isoquinoline Derivatives

Compound IDTargetIC50 (nM)Reference
1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivativePARP-163.1[1]
1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivativePARP-229.4[1]
Olaparib (Reference)PARP-12.8[1]
Olaparib (Reference)PARP-20.7[1]

Experimental Protocols

Protocol 1: Synthesis of a 7-Chloroquinoline Derivative

This protocol describes a general three-step synthesis of a functionalized 7-chloroquinoline derivative, which can be adapted for the synthesis of this compound analogs with appropriate starting materials.[6][7]

Step 1: N-Oxidation of 4,7-Dichloroquinoline

  • Dissolve 4,7-dichloroquinoline (1.0 eq) in chloroform.

  • Add m-chloroperbenzoic acid (m-CPBA) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 5 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,7-dichloroquinoline 1-oxide.

Step 2: C2-Amide Formation

  • To a solution of 4,7-dichloroquinoline 1-oxide (1.0 eq) in dichloromethane, add benzonitrile (1.2 eq).

  • Carefully add concentrated sulfuric acid (2.0 eq).

  • Heat the reaction mixture to 70°C for 24 hours.

  • After cooling, pour the mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain N-(4,7-dichloroquinolin-2-yl)benzamide.

Step 3: C4-Amination

  • In a sealed vial, mix N-(4,7-dichloroquinolin-2-yl)benzamide (1.0 eq), morpholine (4.0 eq), and potassium carbonate (3.0 eq) in DMF.

  • Heat the reaction mixture at 120°C for 24 hours.

  • After cooling, add brine to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry to yield N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.

Protocol 2: MTT Cytotoxicity Assay

This protocol details a standard method for assessing the in vitro cytotoxicity of this compound derivatives against cancer cell lines.[3][8][9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for evaluating the inhibitory activity of this compound derivatives against a target kinase. Specific conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based).

Materials:

  • Recombinant target kinase (e.g., RAF1, Src, PI3K)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds in DMSO

  • Kinase activity detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the assay buffer, substrate, and diluted compounds.

  • Initiate the kinase reaction by adding a mixture of the kinase and ATP.

  • Incubate the plate at the optimal temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO only) to determine the IC50 value.

Protocol 4: PARP-1 Colorimetric Inhibition Assay

This protocol describes a colorimetric assay to screen for inhibitors of PARP-1 activity.[2]

Materials:

  • PARP-1 Colorimetric Assay Kit (contains PARP-1 enzyme, histone-coated plates, activated DNA, biotinylated NAD+, streptavidin-HRP, and colorimetric substrate)

  • Test compounds in DMSO

  • Wash buffer (e.g., PBST)

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • To the histone-coated wells, add the reaction buffer, activated DNA, test compound, and biotinylated NAD+.

  • Initiate the reaction by adding the PARP-1 enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Add streptavidin-HRP to each well and incubate for 1 hour.

  • Wash the plate again to remove unbound streptavidin-HRP.

  • Add the colorimetric HRP substrate and incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm.

  • Calculate the percentage of PARP-1 inhibition and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action Studies start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity target_assay Target-Based Assay (e.g., Kinase, PARP) characterization->target_assay ic50 IC50 Determination cytotoxicity->ic50 target_assay->ic50 pathway_analysis Signaling Pathway Analysis (Western Blot) ic50->pathway_analysis cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assays ic50->apoptosis PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Isoquinoline-based Inhibitor Inhibitor->PI3K PARP_pathway DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits PAR PAR Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair Recruitment of DNA Repair Proteins PAR->Repair SSB_Repair Single-Strand Break Repair Repair->SSB_Repair Inhibitor Isoquinoline-based PARP Inhibitor Inhibitor->PARP1

References

Application Notes and Protocols: The Role of 7-Chloroisoquinoline in the Synthesis of Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 7-chloroisoquinoline and its derivatives, primarily 4,7-dichloroquinoline, in the synthesis of potent antimalarial drugs. The quinoline scaffold is a cornerstone in antimalarial chemotherapy, and modifications of this core structure, particularly at the 4 and 7-positions, have been instrumental in developing drugs to combat parasitic resistance. This document details synthetic methodologies, experimental protocols, and the biological activity of key 7-chloroquinoline-based antimalarial agents.

Introduction: The Significance of the 7-Chloroquinoline Scaffold

The 7-chloro-4-aminoquinoline core is the pharmacophore responsible for the antimalarial activity of chloroquine, a drug that has been a mainstay in malaria treatment for decades.[1][2] However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have necessitated the development of new antimalarial agents.[1][2][3] Researchers have focused on modifying the chloroquine structure to overcome resistance mechanisms, often by altering the side chain at the 4-position while retaining the essential 7-chloroquinoline nucleus.[1] These modifications aim to increase drug accumulation in the parasite's digestive vacuole and inhibit the formation of hemozoin, a crucial detoxification process for the parasite.[4]

This document will explore the synthesis and activity of several classes of antimalarial compounds derived from 7-chloroquinoline precursors, including ferroquine and other novel 4-aminoquinoline analogues.

Synthetic Pathways and Experimental Protocols

The primary synthetic strategy for creating 4-aminoquinoline-based antimalarials involves the nucleophilic aromatic substitution (SNAE) reaction at the C4 position of a 4,7-dichloroquinoline precursor with a suitable amine.[5][6]

General Synthesis of 4-Amino-7-chloroquinoline Derivatives

The condensation of 4,7-dichloroquinoline with various amines is a common and versatile method for generating a library of potential antimalarial compounds.[1][4]

Experimental Protocol: General Condensation of 4,7-Dichloroquinoline with an Aliphatic Amine [4][6]

  • Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) and phenol (1 equivalent) in a suitable high-boiling point solvent. Heat the mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: To the heated mixture, add the desired aliphatic amine (1.1-1.5 equivalents) dropwise over 15-30 minutes.

  • Reaction Monitoring: Maintain the reaction temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with an aqueous solution of sodium hydroxide (1 M) to remove the phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Logical Workflow for the General Synthesis of 4-Amino-7-chloroquinoline Derivatives

G cluster_process Process cluster_purification Purification cluster_product Product A 4,7-Dichloroquinoline D Condensation Reaction (120-140 °C, 4-8h) A->D B Aliphatic Amine B->D C Phenol (Catalyst) C->D E Workup (Solvent Extraction, Washes) D->E F Column Chromatography E->F G 4-Amino-7-chloroquinoline Derivative F->G G A 1-[(dimethylamino)methyl]-2-formyl-ferrocene C Condensation (p-TsOH, Toluene, Reflux) A->C B 7-chloroquinolin-4-amine B->C D Schiff Base Intermediate C->D E Reduction (NaBH4, Ethanol) D->E F Ferroquine E->F cluster_parasite Parasite Digestive Vacuole A Hemoglobin Digestion B Free Heme (Toxic) A->B C Hemozoin Polymerization B->C D Hemozoin (Non-toxic) C->D E 7-Chloroquinoline Derivative E->C Inhibits F Inhibition

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 7-chloroisoquinoline. This versatile substrate is a key building block in the synthesis of a wide array of functionalized isoquinoline derivatives, which are prevalent in medicinal chemistry and materials science. The following sections detail the application of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings for the derivatization of the 7-position of the isoquinoline core.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1][2] These reactions are instrumental in the construction of complex molecular architectures from readily available starting materials.[1][2] For drug development professionals, these methods offer a powerful platform for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Palladium Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex R-Pd(II)(X)L2 Oxidative Addition->Pd(II) Complex R-X R-X R-X->Oxidative Addition Transmetalation / \nAmine Coordination Transmetalation / Amine Coordination Pd(II) Complex->Transmetalation / \nAmine Coordination Intermediate R-Pd(II)(R')L2 / R-Pd(II)(NR2)L2 Transmetalation / \nAmine Coordination->Intermediate R'-M / R2NH R'-M / R2NH R'-M / R2NH->Transmetalation / \nAmine Coordination Intermediate->Pd(0)L2 Reductive Elimination Reductive Elimination Reductive Elimination Intermediate->Reductive Elimination Product R-R' / R-NR2 Reductive Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting an organoboron species with an organic halide.[3] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. For this compound, this allows for the introduction of a variety of aryl and heteroaryl substituents at the 7-position.

Quantitative Data Summary

While specific data for this compound is limited in readily available literature, the following table provides representative conditions and yields for the Suzuki coupling of analogous chloro-heterocyclic compounds, which can serve as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1101680-90
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1002475-85
4Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851870-80

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reagents Combine this compound, Arylboronic Acid, Base Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas with N2/Ar Solvent->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat to Specified Temperature Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos, dppf), if required

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water (if using a biphasic system)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (5-10 mL) and degassed water if applicable.

  • Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (0.02-0.05 mmol) and the ligand (if required) to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling of this compound

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted aromatic compounds.[4][5] This reaction is particularly useful for introducing alkynyl moieties at the 7-position of the isoquinoline ring, which can serve as versatile handles for further transformations.

Quantitative Data Summary

The following table presents typical conditions for the Sonogashira coupling of chloroarenes, which can be adapted for this compound.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF601280-90
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF801675-85
31-HexynePd₂(dba)₃ (1.5)CuI (3)Cs₂CO₃1,4-Dioxane1002470-80
4Propargyl alcoholPd(OAc)₂ (2)- (Copper-free)TBAFToluene901865-75

Experimental Protocol: General Procedure for Sonogashira Coupling

Sonogashira Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reagents Combine this compound, Pd Catalyst, CuI (optional), Base Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas with N2/Ar Solvent->Degas Alkyne Add Terminal Alkyne Degas->Alkyne Heat Heat to Specified Temperature Alkyne->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Cool and Filter off Salts Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) (optional, for copper-catalyzed protocol)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and CuI (0.04-0.10 mmol, if applicable).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (5-10 mL) and the base (2.0-3.0 mmol).

  • Degas the mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.

  • Stir the reaction at the appropriate temperature (room temperature to 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the solution with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[6] This reaction is of great importance in pharmaceutical chemistry for the introduction of nitrogen-containing functional groups.[1]

Quantitative Data Summary

Below are representative conditions for the Buchwald-Hartwig amination of aryl chlorides, which can be used as a guide for the amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001285-95
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1101880-90
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃Toluene1002475-85
4n-ButylaminePd G3 BrettPhos (2)-LHMDSTHF801670-80

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reagents Combine this compound, Pd Precatalyst, Ligand, Base Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas with N2/Ar Solvent->Degas Amine Add Amine Degas->Amine Heat Heat to Specified Temperature Amine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Heck Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reagents Combine this compound, Pd Catalyst, Ligand (optional), Base Solvent Add Solvent Reagents->Solvent Alkene Add Alkene Solvent->Alkene Heat Heat to Specified Temperature Alkene->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

References

Application Notes and Protocols for the Functionalization of the 7-Chloroisoquinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloroisoquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its derivatives have shown significant potential as kinase inhibitors, anticancer agents, and modulators of various signaling pathways.[1][2][3][4] This document provides detailed application notes and experimental protocols for the key functionalization reactions of the this compound core, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering a versatile strategy for the derivatization of the this compound core.[5][6]

Suzuki-Miyaura Coupling: Synthesis of 7-Arylisoquinolines

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various aryl or heteroaryl boronic acids or esters.[7][8][9] This reaction is instrumental in the synthesis of biaryl compounds with potential applications as kinase inhibitors.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.1 equiv.), and a base like K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (3.0 equiv.).[7][11]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1) or dioxane and water.[11][12]

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 110 °C and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-arylisoquinoline.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Halides

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
19-benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene100-89
29-benzyl-6-chloropurine4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene100-89
34-MethoxychlorobenzenePhenylboronic acidPd₂(dba)₃ / P(tBu)₃Cs₂CO₃Dioxane801.596

Note: The data presented is for analogous aryl chloride systems and serves as a reference for optimizing the reaction with this compound.[7][12]

Diagram 1: Suzuki-Miyaura Coupling of this compound

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 7-Cl-Isoquinoline This compound Reaction_Center + 7-Cl-Isoquinoline->Reaction_Center Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Reaction_Center Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Center Base Base (e.g., K₂CO₃) Base->Reaction_Center Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction_Center 7-Aryl-Isoquinoline 7-Arylisoquinoline Reaction_Center->7-Aryl-Isoquinoline Heat

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 7-Amino- and 7-Anilinoisoquinolines

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines, including anilines.[5][13][14] This reaction is crucial for synthesizing compounds with potential as kinase inhibitors, as the amino group can serve as a key pharmacophore.[1]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine or aniline (1.2-1.5 equiv.), a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%), and a phosphine ligand like XPhos or BINAP (2-4 mol%).[13][15]

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv.) and an anhydrous solvent like toluene or dioxane.[5][13]

  • Reaction Conditions: Seal the tube and heat the mixture to a temperature between 80 °C and 110 °C for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 7-aminoisoquinoline derivative.

Table 2: Representative Data for Buchwald-Hartwig Amination of Aryl Chlorides

EntryAryl ChlorideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOtBuToluenereflux694
2BromobenzeneCarbazole[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2.0)NaOtBuToluene10024>95
3BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2.0)NaOtBuToluene10024>95

Note: The data presented is for analogous aryl halide systems and serves as a reference for optimizing the reaction with this compound.[6]

Diagram 2: Buchwald-Hartwig Amination of this compound

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 7-Cl-Isoquinoline This compound Reaction_Center + 7-Cl-Isoquinoline->Reaction_Center Amine R¹R²NH Amine->Reaction_Center Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction_Center Ligand Ligand (e.g., XPhos) Ligand->Reaction_Center Base Base (e.g., NaOtBu) Base->Reaction_Center Solvent Solvent (e.g., Toluene) Solvent->Reaction_Center 7-Amino-Isoquinoline 7-(R¹R²N)-Isoquinoline Reaction_Center->7-Amino-Isoquinoline Heat

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Synthesis of 7-Alkynylisoquinolines

The Sonogashira coupling provides a reliable method for the synthesis of 7-alkynylisoquinolines by reacting this compound with terminal alkynes.[16][17][18] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[17]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (5 mol%) and a copper co-catalyst like CuI (2.5 mol%).[17][18]

  • Reagent Addition: Add an amine base, such as triethylamine or diisopropylamine (2-7 equiv.), followed by the terminal alkyne (1.1-1.2 equiv.).[17]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C for 3-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an etheral solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product via column chromatography on silica gel.

Table 3: Representative Data for Sonogashira Coupling of Aryl Halides

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylacetylenePd ionanofluid-K₂CO₃-50 (MW)0.598
2Aryl HalideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NHTHFRT3-

Note: The data presented is for analogous aryl halide systems and serves as a reference for optimizing the reaction with this compound.[17][18]

Heck Reaction: Synthesis of 7-Alkenylisoquinolines

The Heck reaction allows for the formation of a carbon-carbon bond between this compound and an alkene, leading to 7-alkenylisoquinolines.[19][20][21]

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.0-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a base like K₂CO₃ or Et₃N (2.0 equiv.).[20][21]

  • Solvent and Additives: Add a suitable solvent like DMF or NMP. In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may be beneficial.[22]

  • Reaction Conditions: Heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with water and brine, dry over a drying agent, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Table 4: Representative Data for Heck Reaction of Aryl Halides

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)K₂CO₃DMF100>90
2Phenylboronic acidStyrenePd(OAc)₂ (5)-Toluene2576

Note: The data presented is for analogous aryl halide and arylboronic acid systems and serves as a reference for optimizing the reaction with this compound.[20][21]

Cyanation: Synthesis of 7-Cyanoisoquinoline

The palladium-catalyzed cyanation of this compound provides a direct route to 7-cyanoisoquinoline, a versatile intermediate for further functionalization.[23][24][25][26]

Experimental Protocol: General Procedure for Cyanation

  • Reaction Setup: In a glovebox, charge a vial with a palladium precatalyst (e.g., P1, 0.2 mol%) and a ligand (e.g., L1, 0.2 mol%).[24] Add this compound (1.0 equiv.), a cyanide source such as K₄[Fe(CN)₆]·3H₂O (0.5 equiv.), and a base like KOAc (0.125 equiv.).[24]

  • Solvent Addition: Add a degassed mixture of dioxane and water (1:1).

  • Reaction Conditions: Seal the vial and heat to 100-110 °C for several hours. Monitor the reaction by GC or LC-MS.

  • Work-up: After cooling, dilute with an organic solvent and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by chromatography.

Table 5: Representative Data for Cyanation of Aryl Chlorides

EntryAryl ChlorideCyanide SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl 4-chlorobenzoateK₄[Fe(CN)₆]·3H₂OP1 (0.2)L1 (0.2)KOAcDioxane/H₂O110199 (GC)
24-BromobenzonitrileZn(CN)₂P1 (2.0)--THF/H₂O401899

Note: The data presented is for analogous aryl halide systems and serves as a reference for optimizing the reaction with this compound.[23][24]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers a complementary approach to functionalize the this compound core, particularly with oxygen and nitrogen nucleophiles.[27][28][29][30] The reactivity in SNAr is often enhanced by the presence of electron-withdrawing groups on the aromatic ring.

Synthesis of 7-Aryloxyisoquinolines

The reaction of this compound with phenols in the presence of a base can yield 7-aryloxyisoquinoline derivatives.

Experimental Protocol: General Procedure for O-Arylation

  • Reaction Setup: In a reaction vessel, dissolve the phenol (1.2 equiv.) in a suitable aprotic polar solvent like DMF or DMSO.

  • Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), and stir until the evolution of hydrogen gas ceases (in the case of NaH).

  • Substrate Addition: Add this compound (1.0 equiv.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100 °C and 150 °C for several hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction, pour it into water, and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Biological Applications and Signaling Pathways

Derivatives of the this compound core have shown significant promise as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][31][32][33][34] Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][31][32][33][34][35]

Diagram 3: General Experimental Workflow for Synthesis and Evaluation

experimental_workflow Start This compound Functionalization Functionalization Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Functionalization Purification Purification (Column Chromatography) Functionalization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical workflow for the synthesis and biological evaluation of this compound derivatives.

Inhibition of EGFR and VEGFR Signaling Pathways

Many isoquinoline and quinazoline derivatives function as ATP-competitive inhibitors of EGFR and VEGFR-2, blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[1][31][32][33][34][35]

Diagram 4: Simplified EGFR and VEGFR Signaling Pathways

signaling_pathways cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation & Survival ERK->Proliferation_EGFR VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC MAPK_VEGF MAPK PKC->MAPK_VEGF Angiogenesis Angiogenesis MAPK_VEGF->Angiogenesis Inhibitor 7-Substituted Isoquinoline Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR Inhibition

Caption: Inhibition of EGFR and VEGFR signaling pathways by 7-substituted isoquinoline derivatives.

Table 6: Biological Activity of Representative Isoquinoline and Quinazoline Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Cell LineReference
4-AnilinoquinazolineEGFR10HCT-116[34]
4-AnilinoquinazolineVEGFR-280-[34]
IodoquinazolineEGFRT790M300-[31]
IodoquinazolineVEGFR-2900-[31]
IsoquinoloneJNK1--[3]

Note: The data presented is for analogous heterocyclic systems and highlights the potential of the isoquinoline scaffold in kinase inhibition.

Conclusion

The this compound core is a highly valuable starting material for the synthesis of a wide range of functionalized molecules with significant potential in drug discovery. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution provide a robust toolkit for chemists to explore the chemical space around this scaffold. The resulting derivatives, particularly those with substitutions at the 7-position, have demonstrated promising activity as inhibitors of key signaling pathways implicated in cancer, such as those mediated by EGFR and VEGFR. Further exploration of the structure-activity relationships of 7-substituted isoquinolines will undoubtedly lead to the development of novel therapeutic agents.

References

High-Throughput Screening of 7-Chloroisoquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroisoquinoline derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities, including potent anticancer and antimicrobial properties. Their mechanism of action often involves the modulation of key cellular signaling pathways, making them attractive candidates for drug discovery and development. High-throughput screening (HTS) plays a pivotal role in efficiently identifying and characterizing bioactive derivatives from large chemical libraries. This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound derivatives, with a focus on anticancer applications.

Data Presentation: Summary of Anticancer Activity

The following tables summarize the cytotoxic activity of various 7-chloroquinoline and related derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, providing a quantitative measure of the compounds' potency.

Table 1: Cytotoxic Activity of 7-Chloro-(4-thioalkylquinoline) Derivatives

CompoundCCRF-CEM (Leukemia) IC50 (µM)HCT-116 (Colon) IC50 (µM)K-562 (Leukemia) IC50 (µM)MCF-7 (Breast) IC50 (µM)NCI-H292 (Lung) IC50 (µM)Raji (Lymphoma) IC50 (µM)
Derivative 63 >100>100>100>100>10085.39 ± 1.01
Derivative 67 1.80 ± 0.121.70 ± 0.101.30 ± 0.092.10 ± 0.151.90 ± 0.131.50 ± 0.11
Derivative 73 0.89 ± 0.060.78 ± 0.050.65 ± 0.041.10 ± 0.080.95 ± 0.070.75 ± 0.05
Derivative 74 0.75 ± 0.050.68 ± 0.050.55 ± 0.040.95 ± 0.070.80 ± 0.060.60 ± 0.04

*Data adapted from a study on 7-chloro-(4-thioalkylquinoline) derivatives, which demonstrated that sulfonyl N-oxide derivatives (63-82) exhibited

Troubleshooting & Optimization

Technical Support Center: 7-Chloroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 7-Chloroisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common methods for synthesizing the isoquinoline core, and applicable to this compound, are the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch synthesis. The Bischler-Napieralski reaction is often favored due to its versatility.

Q2: What is the most common side reaction in the Bischler-Napieralski synthesis of this compound?

A2: A significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[1][2] This occurs through the decomposition of the nitrilium ion intermediate.

Q3: How does the chloro-substituent at the 7-position influence the reaction?

A3: The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This can make the cyclization step of the Bischler-Napieralski and Pictet-Spengler reactions more challenging, potentially requiring harsher conditions and leading to lower yields compared to syntheses with electron-donating groups.

Q4: My reaction mixture has turned into a dark, tarry substance. What is the likely cause?

A4: Tar formation is often a result of polymerization or decomposition of starting materials or products, especially under harsh acidic conditions or at elevated temperatures. Prolonged reaction times can also contribute to this issue.

Q5: I am observing the formation of an unexpected isomer. What could be the reason?

A5: The formation of regioisomers can occur, particularly in the Bischler-Napieralski reaction when using certain dehydrating agents like phosphorus pentoxide (P₂O₅).[3] This can lead to cyclization at an alternative, electronically favored position on the aromatic ring.

Troubleshooting Guides

Bischler-Napieralski Route

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide, in this case, N-(3-chlorophenethyl)formamide, using a dehydrating agent like phosphorus oxychloride (POCl₃) or P₂O₅ to form 7-chloro-3,4-dihydroisoquinoline, which is then dehydrogenated to this compound.

Problem Potential Cause Recommended Solutions
Low or No Yield of 7-Chloro-3,4-dihydroisoquinoline Incomplete reaction due to insufficient activation. The chloro group deactivates the ring.Use a stronger dehydrating agent (e.g., a mixture of POCl₃ and P₂O₅). Increase the reaction temperature, but monitor closely for decomposition. Ensure anhydrous conditions as moisture can quench the dehydrating agent.
Decomposition of starting material or product.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
Formation of Styrene Side Product Retro-Ritter reaction is favored.[1][2]Use milder reaction conditions if possible. Consider using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.
Formation of Regioisomers Cyclization at an alternative position on the aromatic ring.This is less likely for the 7-chloro isomer due to the directing effects of the substituents. However, if observed, consider modifying the reaction conditions (e.g., temperature, catalyst) or exploring alternative synthetic routes.
Tar Formation Polymerization or decomposition at high temperatures.Control the reaction temperature carefully. Ensure efficient stirring to prevent localized overheating. Minimize the reaction time.
General Purification Issues
Problem Potential Cause Recommended Solutions
Difficulty in Isolating the Product The product may be an oil or have similar polarity to impurities.For oily products, attempt trituration with a non-polar solvent to induce crystallization. Optimize the solvent system for column chromatography to achieve better separation.
Co-elution of Product and Impurities during Chromatography Similar polarity of the desired product and side products.Use a different stationary phase (e.g., alumina instead of silica gel). Employ gradient elution to improve separation. Consider preparative High-Performance Liquid Chromatography (HPLC) for difficult separations.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of chloro-substituted isoquinolines via the Bischler-Napieralski reaction, based on analogous transformations. Actual yields for this compound may vary depending on the specific reaction conditions and scale.

Synthesis Step Reactants Product Representative Yield (%)
Amide Formation3-Chlorophenethylamine, Formic AcidN-(3-chlorophenethyl)formamide85-95
Cyclization (Bischler-Napieralski)N-(3-chlorophenethyl)formamide, POCl₃7-Chloro-3,4-dihydroisoquinoline50-70
Dehydrogenation7-Chloro-3,4-dihydroisoquinoline, Pd/CThis compound80-90

Experimental Protocols

Protocol 1: Synthesis of N-(3-chlorophenethyl)formamide
  • In a round-bottom flask, combine 3-chlorophenethylamine (1 equivalent) and an excess of formic acid (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(3-chlorophenethyl)formamide, which can often be used in the next step without further purification.

Protocol 2: Bischler-Napieralski Cyclization and Dehydrogenation to this compound
  • To a solution of N-(3-chlorophenethyl)formamide (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the formation of 7-chloro-3,4-dihydroisoquinoline by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Make the aqueous solution basic by the slow addition of a concentrated ammonium hydroxide solution.

  • Extract the product with toluene or another suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • To the crude 7-chloro-3,4-dihydroisoquinoline solution, add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Heat the mixture to reflux and stir for 4-6 hours to effect dehydrogenation.

  • Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualizations

G cluster_synthesis Bischler-Napieralski Synthesis of this compound cluster_side_reaction Common Side Reaction start Start with N-(3-chlorophenethyl)formamide cyclization Cyclization with POCl3 start->cyclization dihydroisoquinoline 7-Chloro-3,4-dihydroisoquinoline cyclization->dihydroisoquinoline nitrilium Nitrilium Ion Intermediate cyclization->nitrilium forms dehydrogenation Dehydrogenation (e.g., with Pd/C) dihydroisoquinoline->dehydrogenation product This compound dehydrogenation->product retro_ritter Retro-Ritter Reaction nitrilium->retro_ritter undergoes styrene 3-Chlorostyrene derivative retro_ritter->styrene

Caption: Key steps in the Bischler-Napieralski synthesis of this compound and a major side reaction pathway.

TroubleshootingWorkflow start Low Yield or Impure Product Observed check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Anhydrous) check_reagents->check_conditions [Reagents Pure] optimize Optimize Conditions or Purification check_reagents->optimize [Impure Reagents] check_workup Analyze Workup & Purification Procedure check_conditions->check_workup [Conditions Correct] check_conditions->optimize [Incorrect Conditions] check_workup->optimize [Inefficient Workup] end Improved Yield / Purity optimize->end

References

Technical Support Center: Purification of 7-Chloroisoquinoline and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-Chloroisoquinoline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in obtaining high-purity materials for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities in this compound often originate from the synthetic route. Common synthesis methods, such as the Pomeranz-Fritsch reaction, can lead to several byproducts.[1] The most common impurities may include:

  • Positional Isomers: Depending on the synthetic precursors and reaction conditions, other isomers of chloroisoquinoline may be formed.

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Over-reacted or Side-reaction Products: Formation of multi-halogenated or other substituted isoquinolines if reaction conditions are not carefully controlled.

  • Degradation Products: this compound can be susceptible to degradation under harsh acidic or basic conditions, potentially leading to hydrolysis or other transformations.[2]

Q2: What are the recommended primary methods for purifying this compound?

A2: The two primary and most effective methods for the purification of this compound and its derivatives are recrystallization and column chromatography. The choice between these methods depends on the level of impurity and the quantity of the material to be purified. For material with significant impurities, a combination of column chromatography followed by recrystallization is often the most effective approach to achieve high purity.

Q3: How can I monitor the purity of my this compound sample during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and efficient method for monitoring the progress of your purification.[3] A suitable eluent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, can be used to separate this compound from its impurities. The spots can be visualized under UV light. For a more detailed and quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the recommended techniques.[4]

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseSuggested Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Use a solvent with a lower boiling point. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Try seeding the solution with a small, pure crystal of the product.[5]
No crystals form upon cooling. The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently concentrated.Evaporate some of the solvent to increase the concentration. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it clarifies and allow it to cool slowly.[5]
Low recovery of the purified compound. The compound has significant solubility in the cold solvent. Too much solvent was used to wash the crystals.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
The purified compound is still impure. Impurities have similar solubility profiles and co-crystallize with the product.A second recrystallization using a different solvent system may be necessary. Alternatively, purify the material by column chromatography to remove the persistent impurities.[5]
Column Chromatography Issues
IssuePossible CauseSuggested Solution
Poor separation of the compound from impurities. The eluent system is not optimal. The column was not packed properly.Optimize the eluent system using TLC to achieve a good separation of spots (aim for an Rf of ~0.3 for the target compound). Ensure the column is packed uniformly without any air bubbles or cracks.[6]
The compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[6]
The compound streaks on the TLC plate and the column. The compound may be too polar for the silica gel or it may be acidic, leading to strong adsorption. The compound might be degrading on the silica gel.Add a small amount of a polar solvent like methanol (up to 5%) or a few drops of a base like triethylamine to the eluent to reduce tailing. Consider using neutral alumina instead of silica gel if degradation is suspected.[6]

Data Presentation

Table 1: Suggested Purification Parameters for this compound

ParameterRecrystallizationColumn Chromatography
Primary Use Removal of minor impurities, final purification step.Separation of complex mixtures, removal of major impurities.
Solvent/Eluent System Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Hexane/Ethyl Acetate mixtures.[7]Hexane/Ethyl Acetate, Dichloromethane/Methanol (for more polar derivatives).
Stationary Phase Not ApplicableSilica Gel, Neutral Alumina (if acid-sensitive).[8]
Purity Monitoring TLC, Melting PointTLC, HPLC
Typical Purity Achieved >98%>95% (can be higher depending on separation)
Illustrative Yield 60-80%70-90%

Note: These values are representative and may vary based on the specific scale and purity of the crude material.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room and elevated temperatures to find a suitable solvent (one in which the compound is sparingly soluble at room temperature but very soluble at high temperature). Good starting points are ethanol, isopropanol, or a hexane/ethyl acetate mixture.[7]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane, and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used for better separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound TLC TLC Analysis for Purity Check Crude->TLC Decision Purity Acceptable? TLC->Decision HighPurity High Purity Product Decision->HighPurity Yes LowPurity Low Purity Decision->LowPurity No ColumnChrom Column Chromatography LowPurity->ColumnChrom Major Impurities Recrystal Recrystallization LowPurity->Recrystal Minor Impurities ColumnChrom->Recrystal Further Purification Recrystal->HighPurity

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Issue Encountered OilingOut Oiling Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowRecovery Low Recovery Start->LowRecovery SolutionOiling Use lower boiling point solvent Add anti-solvent OilingOut->SolutionOiling SolutionNoCrystals Concentrate solution Add anti-solvent NoCrystals->SolutionNoCrystals SolutionLowRecovery Ensure thorough cooling Minimize washing volume LowRecovery->SolutionLowRecovery

Caption: Troubleshooting common recrystallization problems.

TroubleshootingColumnChromatography Start Column Chromatography Issue PoorSep Poor Separation Start->PoorSep NoElution No Elution Start->NoElution Streaking Compound Streaking Start->Streaking SolutionPoorSep Optimize eluent via TLC Repack column PoorSep->SolutionPoorSep SolutionNoElution Increase eluent polarity NoElution->SolutionNoElution SolutionStreaking Add polar co-solvent (e.g., MeOH) Deactivate silica (e.g., with Et3N) Streaking->SolutionStreaking

Caption: Troubleshooting common column chromatography issues.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Chloroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 7-chloroisoquinoline, a crucial intermediate in pharmaceutical development. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solutions
Low or No Product Yield Incomplete Schiff Base Formation (Pomeranz-Fritsch): The initial condensation between 3-chlorobenzaldehyde and aminoacetaldehyde diethyl acetal may be incomplete.- Ensure anhydrous conditions as moisture can hydrolyze the acetal and Schiff base. - Use a Dean-Stark trap to remove water azeotropically during Schiff base formation. - Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of starting materials before proceeding to the cyclization step.
Ineffective Cyclization: The acid catalyst may not be optimal, or the reaction temperature and time may be insufficient, especially with an electron-withdrawing chloro-substituent.[1]- Use a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA).[1] - Gradually increase the reaction temperature, monitoring for decomposition. - Extend the reaction time and follow the progress by TLC or HPLC.
Suboptimal Bischler-Napieralski Conditions: The cyclizing agent may be inappropriate for the 3-chlorophenethylamine derivative.- Employ a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2] - For less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ can be more effective.[2] - Consider using milder reagents like triflic anhydride (Tf₂O) for sensitive substrates.[3]
Formation of Multiple Products/Side Reactions Isomer Formation (Pomeranz-Fritsch): Cyclization of the Schiff base derived from 3-chlorobenzaldehyde can potentially lead to the formation of 5-chloroisoquinoline as a side product.- Optimize the cyclization conditions. Lowering the reaction temperature may improve regioselectivity. - Careful purification by column chromatography is essential to separate the isomers.
Polymerization/Tar Formation: High reaction temperatures or overly concentrated acid can lead to the decomposition of starting materials or the product.[4]- Maintain strict temperature control throughout the reaction. - Add reagents dropwise to manage exothermic reactions. - Use a slightly lower concentration of the acid catalyst if charring is observed.[4]
Difficult Product Purification Presence of Unreacted Starting Materials: The reaction may not have gone to completion.- Monitor the reaction to ensure full conversion of starting materials. - Optimize the reaction conditions (time, temperature, catalyst) to drive the reaction to completion.
Similar Polarity of Product and Impurities: Isomeric byproducts or other impurities may have similar chromatographic behavior to this compound.- Employ a multi-step purification process. Consider an initial acid-base extraction to remove non-basic impurities. - For column chromatography, use a gradient elution with a solvent system such as hexane/ethyl acetate to improve separation.[5] - Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be effective for final purification.[6]
Product Oiling Out During Recrystallization: The boiling point of the solvent may be higher than the melting point of the product, or the solution may be supersaturated.[5]- Choose a recrystallization solvent with a lower boiling point. - Induce crystallization by adding a seed crystal or by scratching the inside of the flask. - Use a co-solvent system where the product is less soluble to facilitate precipitation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed methods for the synthesis of the isoquinoline core are the Pomeranz-Fritsch and Bischler-Napieralski reactions. For this compound, the Pomeranz-Fritsch reaction typically utilizes 3-chlorobenzaldehyde and an aminoacetal,[7] while the Bischler-Napieralski reaction would start from a derivative of 3-chlorophenethylamine.[2]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the starting materials, intermediates, and the final product. Visualization under UV light is typically effective for these aromatic compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What is a suitable work-up procedure for the synthesis of this compound?

A3: After completion of the reaction, the acidic mixture should be carefully quenched by pouring it onto ice. The solution is then basified, typically with a sodium or ammonium hydroxide solution, to a pH of 8-9. The product can then be extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers should be washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent removed under reduced pressure to yield the crude product.

Q4: My crude product is a dark oil. How can I improve its appearance before purification?

A4: A dark, oily crude product often indicates the presence of polymeric byproducts or residual acid. An initial aqueous work-up can be beneficial. Dissolve the crude material in a suitable organic solvent and wash it with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid. Subsequent washing with brine and drying of the organic layer before solvent evaporation can yield a solid or a less colored oil that is more amenable to purification.[6]

Experimental Protocols

Protocol 1: Pomeranz-Fritsch Synthesis of this compound

This two-step protocol is based on the synthesis of related substituted isoquinolines.[8]

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-chlorobenzaldehyde (1.0 mol) and aminoacetaldehyde diethyl acetal (1.1 mol) in toluene (500 mL).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to obtain the crude Schiff base.

Step 2: Cyclization to this compound

  • Carefully add the crude Schiff base dropwise to ice-cold concentrated sulfuric acid (500 mL) with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat at 80-100 °C for 4-6 hours. The halogen substituent may require higher temperatures for efficient cyclization.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Basify the acidic solution with a concentrated sodium hydroxide solution to pH >10, keeping the temperature below 20 °C.

  • Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Bischler-Napieralski Synthesis of 3,4-Dihydro-7-chloroisoquinoline and Subsequent Aromatization

This protocol is a general procedure that can be adapted for this compound.[9]

Step 1: Synthesis of N-(3-chlorophenethyl)acetamide

  • To a solution of 3-chlorophenethylamine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in an anhydrous solvent such as dichloromethane at 0 °C, add acetyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

Step 2: Cyclization to 3,4-Dihydro-7-chloroisoquinoline

  • In a round-bottom flask, add the crude N-(3-chlorophenethyl)acetamide to phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Heat the mixture to reflux (around 105-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the mixture to ice.

  • Basify the solution with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to give the crude 3,4-dihydro-7-chloroisoquinoline.

Step 3: Aromatization to this compound

  • Dissolve the crude 3,4-dihydro-7-chloroisoquinoline in a suitable solvent like toluene or xylene.

  • Add a dehydrogenating agent such as 10% palladium on carbon (Pd/C).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate to obtain crude this compound.

  • Purify by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Isoquinoline Synthesis

Parameter Pomeranz-Fritsch Reaction Bischler-Napieralski Reaction
Starting Materials Aromatic aldehyde (e.g., 3-chlorobenzaldehyde), Aminoacetaldehyde acetalβ-arylethylamide (e.g., N-(3-chlorophenethyl)acetamide)
Catalyst/Reagent Strong acid (e.g., H₂SO₄, PPA)[1]Dehydrating agent (e.g., POCl₃, P₂O₅, Tf₂O)[2][3]
Typical Temperature 80-120 °C (can be higher for deactivated rings)[1]Room temperature to reflux (100-150 °C)
Key Intermediate Schiff base (Benzalaminoacetal)Nitrilium ion or Imidoyl phosphate[10]
Product Substituted Isoquinoline3,4-Dihydroisoquinoline (requires subsequent oxidation)
Reported Yields (General) Highly variable, can be low for deactivated systemsGenerally moderate to good

Visualizations

Pomeranz_Fritsch_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Schiff Base Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_workup Work-up & Purification cluster_product Final Product 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Condensation Condensation 3-Chlorobenzaldehyde->Condensation Aminoacetaldehyde\ndiethyl acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde\ndiethyl acetal->Condensation Schiff Base Schiff Base Condensation->Schiff Base Acid Catalysis\n(H₂SO₄ or PPA) Acid Catalysis (H₂SO₄ or PPA) Schiff Base->Acid Catalysis\n(H₂SO₄ or PPA) Quench, Basify,\nExtract Quench, Basify, Extract Acid Catalysis\n(H₂SO₄ or PPA)->Quench, Basify,\nExtract Purification\n(Chromatography/\nRecrystallization) Purification (Chromatography/ Recrystallization) Quench, Basify,\nExtract->Purification\n(Chromatography/\nRecrystallization) This compound This compound Purification\n(Chromatography/\nRecrystallization)->this compound

Caption: Workflow for the Pomeranz-Fritsch synthesis of this compound.

Troubleshooting_Low_Yield Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Incomplete Reaction? Incomplete Reaction? Check Starting Material Purity->Incomplete Reaction? Increase Time/Temp Increase Time/Temp Incomplete Reaction?->Increase Time/Temp Yes Side Reactions? Side Reactions? Incomplete Reaction?->Side Reactions? No Optimize Catalyst Optimize Catalyst Increase Time/Temp->Optimize Catalyst Successful Synthesis Successful Synthesis Optimize Catalyst->Successful Synthesis Modify Conditions (e.g., Temp) Modify Conditions (e.g., Temp) Side Reactions?->Modify Conditions (e.g., Temp) Yes Purification Loss? Purification Loss? Side Reactions?->Purification Loss? No Modify Conditions (e.g., Temp)->Successful Synthesis Review Work-up & Purification Review Work-up & Purification Purification Loss?->Review Work-up & Purification Yes Purification Loss?->Successful Synthesis No Review Work-up & Purification->Successful Synthesis

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: 7-Chloroisoquinoline Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 7-Chloroisoquinoline.

Section 1: Synthesis of this compound

This section addresses common challenges encountered during the synthesis of the this compound core structure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most effective synthetic routes for preparing this compound?

A1: Two of the most widely employed and effective methods for synthesizing the isoquinoline core are the Bischler-Napieralski and Pomeranz-Fritsch reactions.[1][2]

  • Bischler-Napieralski Reaction: This method involves the acid-catalyzed cyclization of a β-arylethylamide.[3][4] For this compound, the starting material would be a derivative of N-(4-chlorophenethyl)formamide. The reaction typically forms a 3,4-dihydroisoquinoline intermediate, which is then oxidized to the final aromatic isoquinoline.[1][3]

  • Pomeranz-Fritsch Reaction: This route involves the acid-catalyzed cyclization of a benzalaminoacetal, which is a Schiff base formed from the condensation of an appropriately substituted benzaldehyde and an aminoacetal.[5][6] To synthesize this compound, 4-chlorobenzaldehyde is the typical starting material.[7]

Q2: My Pomeranz-Fritsch reaction is resulting in a low yield. What are the common causes?

A2: Low yields in the Pomeranz-Fritsch reaction can often be traced to several critical factors:

  • Incomplete Schiff Base Formation: The initial condensation to form the benzalaminoacetal is crucial. Ensure this step goes to completion by monitoring it with Thin-Layer Chromatography (TLC) or NMR before proceeding with cyclization.[6] Using a Dean-Stark apparatus to remove water can drive this equilibrium reaction forward.[7]

  • Ineffective Cyclization Conditions: The choice and concentration of the acid catalyst are critical. Concentrated sulfuric acid is commonly used, but the reaction is highly sensitive to temperature.[6][7][8] Careful control of the temperature during the cyclization step is necessary to prevent decomposition and unwanted side reactions.[6]

  • Degradation of Starting Materials or Product: The strongly acidic and high-temperature conditions can lead to degradation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative degradation.[6]

Q3: How can I minimize side-product formation in the Bischler-Napieralski reaction?

A3: The primary side reaction in the Bischler-Napieralski synthesis is the formation of a styrene derivative via a retro-Ritter reaction.[1] To minimize this:

  • Use Appropriate Reagents: For substrates that lack electron-donating groups on the aromatic ring, using a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often most effective.[1][3]

  • Solvent Choice: Using nitriles as solvents can help suppress the elimination side reaction.[1]

  • Activate the Amide: Employing oxalyl chloride can generate N-acyliminium intermediates, which are highly reactive and can cyclize under milder conditions, thereby avoiding the elimination pathway.[1]

Q4: The reaction mixture has turned into a dark, tarry substance. What went wrong and can it be salvaged?

A4: The formation of a dark tar often indicates polymerization or decomposition, which is usually caused by excessively high temperatures or an overly concentrated acid catalyst.[6]

  • Prevention: Carefully control the rate of reagent addition to manage any exothermic processes and maintain the recommended reaction temperature.[9]

  • Salvaging the Product: While difficult, it may be possible to recover some product. After the work-up, attempt to isolate the crude material and analyze it by TLC. If a spot corresponding to the desired product is visible, a thorough purification by column chromatography may be able to separate it from the polymeric byproducts.[6]

Data Presentation: Synthesis Method Comparison

The following table provides a comparative summary of the two primary synthesis routes. Yields are illustrative and can vary significantly based on the specific substrate and reaction scale.

Parameter Bischler-Napieralski Reaction Pomeranz-Fritsch Reaction
Reaction Type Intramolecular electrophilic aromatic substitution[3]Acid-catalyzed cyclization of a Schiff base[2]
Key Reagents POCl₃, P₂O₅, PPA, Tf₂O[1][3]Concentrated H₂SO₄, Lewis Acids[10]
Intermediate 3,4-Dihydroisoquinoline (requires oxidation)[11]Benzalaminoacetal[2]
Illustrative Yield 75-85% (for specific examples)[12]Varies widely, can be low if not optimized[5][6]
Key Considerations Effective for electron-rich aromatic rings.[1] A major side reaction is styrene formation.[1]Sensitive to acid concentration and temperature.[6] Requires complete formation of the Schiff base intermediate.

Visualization: General Synthesis & Purification Workflow

G Start Starting Materials (e.g., 4-Chlorobenzaldehyde) Synthesis Synthesis Reaction (e.g., Pomeranz-Fritsch) Start->Synthesis Workup Aqueous Work-up & Solvent Removal Synthesis->Workup Crude Crude this compound Workup->Crude TLC Purity Check (TLC) Crude->TLC Chroma Column Chromatography TLC->Chroma  Major Impurities  or Oily Product Recryst Recrystallization TLC->Recryst Minor Impurities Chroma->Recryst Further Polishing Pure Pure Product (>98%) Chroma->Pure Recryst->Pure

Caption: General workflow for the synthesis and purification of this compound.

Section 2: Purification of this compound

Effective purification is critical to obtaining this compound of the high quality required for research and development. The two primary methods are recrystallization and column chromatography.[13]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue. How should I approach purification?

A1: An oily or dark crude product often contains residual acids, bases, or polymeric impurities.[14] Before attempting chromatography or recrystallization, it is highly recommended to perform an aqueous work-up. This involves dissolving the crude material in an organic solvent (e.g., ethyl acetate) and washing it with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.[14] After drying and removing the organic solvent, the resulting material should be more amenable to further purification.

Q2: How do I select the best solvent for recrystallization?

A2: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[15] A systematic approach is best:

  • Small-Scale Test: Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) at both room temperature and at the solvent's boiling point.[13][15]

  • Observe Crystallization: A good solvent will dissolve the compound when hot and yield solid crystals upon slow cooling.[16]

  • Consider Melting Point: The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out".[15]

Q3: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[14] This typically happens if the solution is too concentrated or cools too quickly.

  • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent and then allow the solution to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also help initiate proper crystallization. Using a solvent pair (one solvent in which the compound is soluble, and an "anti-solvent" in which it is not) can also be effective.

Q4: I'm getting poor separation or streaking during silica gel column chromatography. How can I fix this?

A4: These issues usually stem from an incorrect choice of eluent or potential interactions with the silica gel.

  • Optimize Eluent: Use TLC to find the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate.[14] Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound, ensuring it is well-separated from impurity spots.[14]

  • Compound Streaking: Streaking can occur if the compound is acidic or too polar. The nitrogen on the isoquinoline ring can interact strongly with the acidic silica gel. To fix this, you can deactivate the silica by adding a small amount (0.5-1%) of triethylamine to your eluent system. Alternatively, using a different stationary phase like neutral alumina may be a solution.

Data Presentation: Purification Method Comparison

This table presents a comparison of the two main purification techniques. The purity and yield values are illustrative and depend on the quality of the crude material.[14]

Purification Technique Typical Eluent/Solvent System Purity Achieved (Illustrative) Yield (Illustrative) Key Considerations
Flash Column Chromatography Hexane:Ethyl Acetate (Gradient)>98%70-85%Excellent for removing major or closely related impurities. Can be time-consuming and uses significant solvent.
Recrystallization Ethanol/Water or Toluene/Hexane>99% (for crystalline solids)50-75%Ideal for a final purification step to obtain high-purity material. Yield can be lower due to product loss in the mother liquor.

Visualizations: Purification Logic and Troubleshooting

G Crude Crude Product TLC Analyze by TLC Crude->TLC Recryst Recrystallization TLC->Recryst Relatively Pure (>85-90%) Column Column Chromatography TLC->Column Complex Mixture or Oily Pure Pure Product Recryst->Pure Success Trouble Troubleshoot Recrystallization Recryst->Trouble Failure (e.g., Oiling Out) Column->Recryst Optional Polishing Step Column->Pure Trouble->Recryst Re-attempt with Optimized Conditions

Caption: A decision-making workflow for the purification of this compound.

G Issue Recrystallization Issue Encountered OilingOut Compound 'Oils Out' Issue->OilingOut NoCrystals No Crystals Form Issue->NoCrystals LowRecovery Low Recovery Issue->LowRecovery Sol1 1. Re-heat & add more solvent 2. Cool solution SLOWLY 3. Add a seed crystal OilingOut->Sol1 Sol2 1. Evaporate some solvent 2. Scratch flask with glass rod 3. Add an anti-solvent NoCrystals->Sol2 Sol3 1. Ensure thorough cooling 2. Minimize washing volume 3. Use ice-cold solvent for wash LowRecovery->Sol3

Caption: Troubleshooting logic for common recrystallization issues.[13][14]

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Pomeranz-Fritsch Reaction (Adapted)

This protocol is adapted from general procedures for isoquinoline synthesis.[7]

  • Step A: Formation of the Benzalaminoacetal (Schiff Base)

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-chlorobenzaldehyde (1.0 mol), 2,2-diethoxyethylamine (1.1 mol), and a catalytic amount of p-toluenesulfonic acid in toluene (500 mL).

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (approx. 18 mL).

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude benzalaminoacetal. Proceed to the next step without further purification.

  • Step B: Cyclization to this compound

    • In a separate flask, prepare ice-cold concentrated sulfuric acid (500 mL).

    • With vigorous stirring, carefully and slowly add the crude benzalaminoacetal dropwise to the cold sulfuric acid, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, allow the mixture to warm slowly to room temperature, then heat at 80°C for 4 hours.

    • Cool the reaction mixture back to room temperature and pour it carefully onto a large volume of crushed ice.

    • Neutralize the mixture to a pH of 7-8 using a saturated sodium hydroxide or sodium carbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 400 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound.

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol for purification using silica gel.[13][17]

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material. A good starting point is a hexane:ethyl acetate mixture. Vary the ratio to achieve an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar eluent mixture determined from TLC. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of fresh silica gel. Evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined from TLC. Collect fractions and monitor them by TLC. A gradient elution (gradually increasing the percentage of the more polar solvent) may be necessary for optimal separation.[13]

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to obtain purified this compound.

Protocol 3: Purification by Recrystallization

This protocol outlines the steps for recrystallizing the product.[13][18]

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair (e.g., ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid just dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.[16]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove soluble impurities.[13]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

References

stability issues of 7-Chloroisoquinoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 7-Chloroisoquinoline in solution. The following information is designed to help you anticipate and troubleshoot potential stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

Q2: What are the likely degradation pathways for this compound?

Based on the chemical structure and the behavior of similar compounds, potential degradation pathways for this compound in solution may include:

  • Hydrolysis: The carbon-chlorine bond may be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of 7-hydroxyisoquinoline.

  • Photodegradation: Aromatic systems and carbon-halogen bonds can be sensitive to light, potentially leading to the formation of radical species, ring cleavage, or other complex degradation products upon exposure to UV or even ambient light over time.

  • Oxidation: The isoquinoline ring system may be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that promote auto-oxidation.

Q3: How should I prepare and store solutions of this compound?

To minimize degradation, follow these best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents. Common solvents for similar compounds include dimethyl sulfoxide (DMSO), methanol, and acetonitrile. The stability in each solvent system should be experimentally verified.

  • Fresh Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage Conditions: If short-term storage is necessary, store solutions at a low temperature (e.g., -20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[1] The stability of compounds in DMSO can be affected by water absorption, so it is advisable to store DMSO stock solutions in a desiccator.[2]

  • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Q4: Are there any visual indicators of this compound degradation?

While not a definitive measure, visual changes may indicate degradation. These can include:

  • Color Change: A change in the color of the solution.

  • Precipitation: The formation of a precipitate, which could be a less soluble degradation product.[1]

Any visual change should be investigated using analytical techniques to confirm degradation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Diagram: Troubleshooting Workflow for this compound Stability Issues

Troubleshooting Workflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results (e.g., low yield, unexpected products) check_purity Verify Purity of Solid this compound start->check_purity prepare_fresh Prepare Fresh Solution check_purity->prepare_fresh If pure stability_study Conduct Forced Degradation Study prepare_fresh->stability_study If issues persist ph_issue pH Instability stability_study->ph_issue Degradation in acid/base light_issue Photodegradation stability_study->light_issue Degradation under light temp_issue Thermal Degradation stability_study->temp_issue Degradation at high temp solvent_issue Solvent Reactivity/ Contamination stability_study->solvent_issue Degradation in specific solvent buffer_solution Buffer Reaction Mixture ph_issue->buffer_solution protect_from_light Protect from Light (e.g., amber vials) light_issue->protect_from_light control_temp Control Temperature (e.g., use ice bath) temp_issue->control_temp change_solvent Use High-Purity, Anhydrous Solvent solvent_issue->change_solvent end Optimized Experimental Conditions buffer_solution->end protect_from_light->end control_temp->end change_solvent->end

Caption: A logical workflow to diagnose and resolve stability problems.

Data Presentation: Troubleshooting Scenarios and Solutions
Observed Issue Potential Cause Recommended Action
Inconsistent reaction yields or kinetics Degradation of this compound due to pH instability.Buffer your reaction mixture to maintain a stable pH. Prepare solutions of this compound fresh before use. Consider performing a stability study under your specific reaction conditions.[1]
Appearance of unexpected peaks in chromatogram (e.g., HPLC, LC-MS) Formation of degradation products.Analyze the unexpected peaks by mass spectrometry (MS) to identify their molecular weights. Based on the pH and other conditions of your sample, consider likely degradation products.
Precipitate formation in solution Formation of a less soluble degradation product.Characterize the precipitate. If it is a degradation product, adjust the pH or solvent system to improve its solubility or prevent its formation.[1]
Loss of compound over time in stored solutions Degradation due to light, temperature, or reaction with solvent/water.Aliquot stock solutions to avoid freeze-thaw cycles. Store at -20°C or -80°C in amber vials under an inert atmosphere. Use anhydrous, high-purity solvents.[1][2]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound.[3][4][5] These protocols should be optimized for your specific experimental setup and analytical instrumentation.

Diagram: General Workflow for Forced Degradation Studies

Forced Degradation Workflow General Workflow for Forced Degradation Studies prep_stock Prepare Stock Solution of This compound (e.g., 1 mg/mL in ACN or MeOH) stress_conditions Expose to Stress Conditions prep_stock->stress_conditions acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) stress_conditions->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (e.g., 60°C, in dark) stress_conditions->thermal photo Photolytic Degradation (e.g., ICH compliant chamber) stress_conditions->photo sampling Sample at Time Points (e.g., 0, 2, 6, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating UPLC-MS Method sampling->analysis data_analysis Data Analysis (Peak Purity, Mass Balance, Degradant Identification) analysis->data_analysis

Caption: A systematic approach to evaluating compound stability.

Protocol 1: Preparation of Stock Solution
  • Accurately weigh a sufficient amount of this compound.

  • Dissolve in a suitable high-purity solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Ensure the compound is fully dissolved, using sonication if necessary.

Protocol 2: Forced Degradation under Stress Conditions

For each condition, a control sample protected from the stress condition should be analyzed in parallel.

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for defined periods (e.g., 2, 6, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.[1]

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the sample at room temperature for defined periods.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.[1]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the sample at room temperature, protected from light.

    • At each time point, withdraw a sample and dilute with the mobile phase.[1]

  • Thermal Degradation:

    • Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • At each time point, withdraw a sample and dilute with the mobile phase.[1]

  • Photostability:

    • Expose an aliquot of the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber).

    • Keep a control sample in the dark at the same temperature.

    • At the end of the exposure period, withdraw samples from both the exposed and control solutions and dilute with the mobile phase.[1]

Protocol 3: Analysis by UPLC-MS

A stability-indicating UPLC-MS method should be developed and validated to separate this compound from its potential degradation products.

  • Chromatographic System: UPLC system coupled with a PDA detector and a mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Analysis: Inject the prepared samples and monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound. Use the mass spectrometer to obtain mass-to-charge ratios for the parent compound and any degradation products to aid in their identification.

Data Presentation: Stability Study Results Template

The following tables are templates for summarizing the quantitative data from your stability studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Reagent/Condition Duration % Degradation Number of Degradants
Acidic Hydrolysis0.1 M HCl, 60°C24 h
Basic Hydrolysis0.1 M NaOH, RT24 h
Oxidative3% H₂O₂, RT24 h
Thermal (Solution)60°C, in dark24 h
Photolytic (Solution)ICH light source24 h

Table 2: Profile of Degradation Products

Stress Condition Degradant ID Retention Time (min) Proposed m/z % Peak Area
Parent CompoundThis compound
Acidic HydrolysisDegradant A1
Degradant A2
Basic HydrolysisDegradant B1
Degradant B2
OxidativeDegradant O1
PhotolyticDegradant P1

By following these guidelines and protocols, researchers can systematically investigate the stability of this compound and ensure the reliability and reproducibility of their experimental results.

References

Technical Support Center: Functionalization of 7-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 7-chloroisoquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the 7-position of the isoquinoline core. However, the relatively low reactivity of aryl chlorides compared to bromides and iodides can present challenges. This section provides troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between this compound and various boronic acids or esters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in the Suzuki coupling of an aryl chloride like this compound is a common issue. Several factors could be at play:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be efficient enough for the less reactive this compound.[1]

    • Solution: Employ a more active catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or related pre-catalysts are often effective for aryl chlorides.[1] Using a higher catalyst loading (e.g., 2-5 mol%) might also be necessary.

  • Base Selection: The choice of base is critical for the transmetalation step.

    • Solution: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃) for aryl chloride couplings.[2] Ensure the base is finely powdered and anhydrous.

  • Solvent System: The solvent must facilitate the dissolution of both the organic and inorganic reagents.

    • Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is commonly used to dissolve the base and the boronic acid.[3] Ensure solvents are thoroughly degassed to prevent catalyst deactivation.

  • Reaction Temperature: Aryl chlorides often require higher temperatures for efficient oxidative addition.

    • Solution: Increase the reaction temperature, potentially to the reflux temperature of the solvent. Microwave heating can also be beneficial in accelerating the reaction.[4]

Q2: I am observing significant amounts of homocoupling of my boronic acid and/or hydrodehalogenation of this compound. How can I minimize these side reactions?

A2: These side reactions are indicative of issues with the catalytic cycle.

  • Homocoupling of Boronic Acid: This often occurs when the transmetalation is slow or when oxygen is present.

    • Solution: Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can sometimes be beneficial, but a large excess may promote homocoupling.

  • Hydrodehalogenation: This side reaction, where the chlorine is replaced by a hydrogen, can be caused by the presence of water or other protic sources, or by β-hydride elimination from certain intermediates.

    • Solution: Use anhydrous solvents and reagents. If using a biphasic system, ensure the water is degassed. The choice of ligand can also influence this pathway; screening different phosphine ligands may be necessary.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of this compound

ParameterConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst (e.g., XPhos-Pd-G3)Pre-catalysts often give more reproducible results.
Ligand Buchwald ligands (e.g., SPhos, XPhos), PPh₃Bulky, electron-rich phosphines are generally preferred for aryl chlorides.[1]
Catalyst Loading 1-5 mol%Higher loadings may be needed for challenging substrates.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Use 2-3 equivalents. Ensure it is anhydrous and finely powdered.[2]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OTypically a 4:1 or 5:1 organic to aqueous ratio.[3]
Temperature 80-120 °CHigher temperatures are often required for aryl chlorides.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.
Yield 60-95%Highly dependent on the coupling partner and reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Troubleshooting Workflow

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System (e.g., Buchwald Pre-catalyst) start->catalyst base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) start->base temp Increase Reaction Temperature start->temp solvent Ensure Proper Solvent System & Degassing start->solvent side_reactions Side Reactions Observed? (Homocoupling, Dehalogenation) catalyst->side_reactions base->side_reactions temp->side_reactions solvent->side_reactions degas Improve Degassing Technique side_reactions->degas Yes anhydrous Use Anhydrous Reagents/Solvents side_reactions->anhydrous Yes success Improved Yield side_reactions->success No degas->success anhydrous->success

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura couplings.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 7-aminoisoquinoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination of this compound is sluggish and gives a low yield. What should I try?

A1: Similar to the Suzuki coupling, the reactivity of this compound can be a hurdle.

  • Ligand Choice is Crucial: The success of a Buchwald-Hartwig amination is highly dependent on the phosphine ligand.

    • Solution: For aryl chlorides, bulky, electron-rich biarylphosphine ligands such as Xantphos, RuPhos, or BrettPhos are often required.[5] The optimal ligand may vary depending on the amine coupling partner.

  • Base Compatibility: The base must be strong enough to deprotonate the amine without causing unwanted side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[6]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.

    • Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.[7] Using a pre-catalyst can also lead to more consistent results.

Q2: I'm attempting to couple a primary amine, but I'm getting a significant amount of the diarylated product. How can I favor monoarylation?

A2: Over-arylation is a common issue with primary amines.

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is the first step.

    • Solution: Use a slight excess of the primary amine (1.1-1.2 equivalents).

  • Reaction Conditions: Modifying the reaction conditions can improve selectivity.

    • Solution: Lowering the reaction temperature or using a bulkier ligand can sometimes favor monoarylation by sterically hindering the second amination event.

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of this compound

ParameterConditionNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalystPre-catalysts are generally preferred for reproducibility.
Ligand Xantphos, RuPhos, BrettPhosThe choice of ligand is critical and depends on the amine.[5]
Catalyst Loading 1-3 mol%
Base NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄Use 1.2-2.0 equivalents. NaOtBu is generally very effective.[6]
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed.
Temperature 80-110 °C
Reaction Time 8-24 hours
Yield 70-98%Highly dependent on the amine and reaction conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried vial.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for 8-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pdᴵᴵ(Ar)(Cl) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [L₂Pdᴵᴵ(Ar)(H₂NR)]⁺Cl⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L₂Pdᴵᴵ(Ar)(HNR) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR reductive_elimination->product arcl 7-Cl-Isoquinoline arcl->oxidative_addition amine RNH₂ amine->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

C. Sonogashira Coupling

The Sonogashira coupling is used to install alkyne moieties at the 7-position, which are valuable handles for further transformations in drug discovery.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling of this compound is not proceeding. What are the key parameters to check?

A1: The Sonogashira coupling of aryl chlorides is challenging and requires careful optimization.

  • Catalyst System: This reaction typically requires both a palladium and a copper co-catalyst.

    • Solution: A common catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[3] The purity and activity of both catalysts are crucial.

  • Base: An amine base is typically used, which also often serves as the solvent.

    • Solution: Triethylamine (Et₃N) or diisopropylamine (DIPA) are common choices. The base must be anhydrous and of high purity.

  • Solvent: If a co-solvent is needed for solubility, it must be anhydrous and degassed.

    • Solution: THF or DMF can be used as co-solvents.

  • Oxygen Sensitivity: The reaction is highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).

    • Solution: Rigorous degassing of all solvents and reagents is essential. The reaction must be run under a strictly inert atmosphere.[8]

Q2: I am observing a lot of Glaser coupling byproduct. How can this be suppressed?

A2: Glaser coupling is the primary side reaction in Sonogashira couplings.

  • Exclusion of Oxygen: As mentioned, oxygen promotes this side reaction.

    • Solution: Improve your inert atmosphere techniques. Using Schlenk line techniques is highly recommended.

  • Copper(I) Concentration: While catalytic, the amount of CuI can influence the rate of Glaser coupling.

    • Solution: Minimize the amount of CuI used (typically 1-5 mol%). In some cases, a "copper-free" Sonogashira protocol may be advantageous.

Table 3: Typical Reaction Conditions for Sonogashira Coupling of this compound

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Typically 1-2 mol%.
Copper Co-catalyst CuITypically 2-5 mol%.
Base Et₃N, DIPAOften used as the solvent or co-solvent.
Solvent THF, DMF (if needed)Must be anhydrous and thoroughly degassed.
Temperature Room temperature to 80 °CHigher temperatures may be needed for aryl chlorides.
Reaction Time 4-24 hours
Yield 50-90%Can be lower for aryl chlorides compared to bromides/iodides.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (3 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, degassed amine base (e.g., Et₃N) and any co-solvent (e.g., THF).

  • Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Stir the reaction at the desired temperature until the starting material is consumed as monitored by TLC.

  • Dilute the reaction mixture with an organic solvent and filter through celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

II. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a metal-free alternative for the functionalization of this compound, particularly with nitrogen and oxygen nucleophiles. The isoquinoline nitrogen atom activates the ring towards nucleophilic attack.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr reaction with this compound and an amine nucleophile is very slow and gives a poor yield. How can I drive the reaction to completion?

A1: SNAr reactions on unactivated aryl chlorides can be sluggish.

  • Temperature: These reactions often require significant thermal energy.

    • Solution: Increase the reaction temperature. Reactions are often run at high temperatures (100-180 °C), sometimes in a sealed tube or under microwave irradiation to reach temperatures above the solvent's boiling point.[9]

  • Solvent: A polar, aprotic solvent is usually best to solvate the intermediate Meisenheimer complex.

    • Solution: Solvents like DMSO, DMF, or NMP are good choices.

  • Excess Nucleophile/Base: Using an excess of the nucleophile or adding a base can help drive the reaction forward.

    • Solution: Use a larger excess of the amine nucleophile (2-5 equivalents), which can also act as the base to neutralize the HCl formed. Alternatively, an external base like K₂CO₃ or Et₃N can be added.

Q2: Are there any common side reactions in SNAr functionalization of this compound?

A2: While generally cleaner than some metal-catalyzed reactions, side reactions can occur.

  • Decomposition: At the high temperatures often required, decomposition of the starting materials or product can be an issue.

    • Solution: Carefully control the reaction temperature and time. Monitor the reaction closely to avoid prolonged heating after completion.

  • Multiple Substitutions: If there are other leaving groups on the nucleophile, further reactions can occur.

    • Solution: Protect other reactive functional groups on the nucleophile if necessary.

Table 4: Typical Reaction Conditions for SNAr of this compound

ParameterConditionNotes
Nucleophile Primary/secondary amines, anilines, alkoxides, phenoxides1.5-5 equivalents.
Solvent DMSO, DMF, NMP, or neat (using excess nucleophile)Polar aprotic solvents are preferred.
Base (optional) K₂CO₃, Cs₂CO₃, Et₃NCan be used if the nucleophile is not used in large excess.
Temperature 100-180 °CMicrowave irradiation can be beneficial.[9]
Reaction Time 6-48 hours
Yield 60-95%Highly dependent on the nucleophile and reaction conditions.

Experimental Protocol: General Procedure for SNAr with an Amine

  • To a sealed tube or microwave vial, add this compound (1.0 equiv.) and the amine nucleophile (3.0 equiv.).

  • If not using the amine as the solvent, add a high-boiling polar aprotic solvent (e.g., DMSO).

  • Seal the vessel and heat to the desired temperature (e.g., 150 °C) for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Diagram: SNAr Mechanism on this compound

SNAr_Mechanism start This compound + Nu⁻ attack Nucleophilic Attack start->attack meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) attack->meisenheimer loss_of_lg Loss of Leaving Group (Cl⁻) meisenheimer->loss_of_lg product 7-Nu-Isoquinoline loss_of_lg->product

Caption: The addition-elimination mechanism of SNAr on this compound.

References

avoiding byproduct formation in 7-Chloroisoquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate byproduct formation in reactions involving 7-Chloroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound, and what are the typical byproducts?

A1: this compound is a versatile heterocyclic compound used in various chemical syntheses. The most common reactions include Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). Key byproducts for each reaction are outlined below:

ReactionCommon Byproducts
Suzuki-Miyaura Coupling Homocoupling products of the boronic acid, Dehalogenated 7-isoquinoline, Protodeboronation products.
Buchwald-Hartwig Amination Hydrodehalogenation of this compound, Products of β-hydride elimination from the amine.[1]
Nucleophilic Aromatic Substitution (SNAr) Isomeric substitution products (if other positions are activated), Di-substitution products (under harsh conditions).[2][3][4]
Nitration Positional isomers such as 7-chloro-5-nitroisoquinoline and 7-chloro-8-nitroisoquinoline.[5]

Q2: How can I minimize the formation of homocoupling byproducts in a Suzuki-Miyaura reaction with this compound?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling.[6] To minimize this, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) relative to the this compound.

  • Slow Addition: Add the boronic acid solution slowly to the reaction mixture.

  • Choice of Base and Solvent: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) and ensure the solvent system (e.g., dioxane/water, toluene/water) is appropriate for both coupling partners.[7]

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.

Q3: What are the key factors to control during a Buchwald-Hartwig amination to prevent hydrodehalogenation?

A3: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a significant byproduct in Buchwald-Hartwig amination.[1] Key control factors include:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands which can favor reductive elimination over competing side reactions.[8][9]

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is often used, but its concentration and nature can influence the reaction pathway.[8]

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to disfavor side reactions.

Troubleshooting Guides

Issue 1: Low Yield and Multiple Spots on TLC in Suzuki-Miyaura Coupling

Potential Causes & Solutions:

Potential CauseRecommended Solution
Catalyst Inactivity Use a fresh, high-purity palladium catalyst and phosphine ligand. Consider using a pre-catalyst.
Inefficient Transmetalation Ensure the base is adequately soluble in the reaction medium. The addition of water can sometimes facilitate this step.
Decomposition of Boronic Acid Use fresh boronic acid. Store boronic acids in a desiccator to prevent decomposition.
Dehalogenation of Starting Material This can occur if there are sources of hydride in the reaction. Ensure solvents are anhydrous and consider the choice of base.[6]
Issue 2: Formation of Isomeric Byproducts in Nucleophilic Aromatic Substitution (SNAr)

Potential Causes & Solutions:

Potential CauseRecommended Solution
Competing Reaction Sites The isoquinoline ring has multiple positions that can be susceptible to nucleophilic attack, especially if activated by other substituents. The regioselectivity is highly dependent on the electronic nature of the ring and the nucleophile.
Harsh Reaction Conditions High temperatures can lead to a loss of selectivity. Optimize the reaction temperature by running the reaction at the lowest temperature that provides a reasonable conversion rate.
Strongly Basic Conditions Very strong bases can sometimes lead to the formation of benzyne-type intermediates, resulting in a mixture of products.[10]
Incorrect Solvent Choice The polarity of the solvent can influence the regioselectivity of the reaction. Screen different polar aprotic solvents like DMF, DMSO, or NMP.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq.) in a sealed tube.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 90-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Pathway 7-Cl-Isoquinoline 7-Cl-Isoquinoline Oxidative_Addition Oxidative Addition 7-Cl-Isoquinoline->Oxidative_Addition Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative_Addition Intermediate_A Ar-Pd(II)-Cl(Ln) Oxidative_Addition->Intermediate_A Transmetalation Transmetalation Intermediate_A->Transmetalation Byproduct_Dehalogenation 7-H-Isoquinoline Intermediate_A->Byproduct_Dehalogenation Side Reaction (e.g., with H source) Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Intermediate_B Ar-Pd(II)-R(Ln) Transmetalation->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Coupled_Product 7-R-Isoquinoline Reductive_Elimination->Coupled_Product

Caption: Suzuki-Miyaura cross-coupling reaction pathway for this compound.

Buchwald_Hartwig_Workflow cluster_start Reaction Setup cluster_reaction Reaction Conditions cluster_troubleshooting Troubleshooting cluster_workup Workup & Purification Start Combine this compound, Amine, Catalyst, Ligand, Base Heat Heat to 80-120 °C Start->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Check_Yield Low Yield? Monitor->Check_Yield Check_Byproducts Byproducts Present? Check_Yield->Check_Byproducts Yes Workup Aqueous Workup Check_Yield->Workup No Optimize_Ligand Optimize Ligand/Base Check_Byproducts->Optimize_Ligand Yes Optimize_Temp Lower Temperature Check_Byproducts->Optimize_Temp No Optimize_Ligand->Start Re-run Optimize_Temp->Start Re-run Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A troubleshooting workflow for Buchwald-Hartwig amination reactions.

SNAr_Logic Start SNAr Reaction of this compound Question1 Is the Nucleophile Strong? Start->Question1 Question2 Are there other activating groups? Question1->Question2 Yes Outcome1 Reaction may be slow or require high temperature. Question1->Outcome1 No Outcome3 Potential for isomeric byproducts. Question2->Outcome3 Yes Outcome4 Selective substitution at C7 is more likely. Question2->Outcome4 No Final_Product Desired 7-substituted Isoquinoline Outcome1->Final_Product Outcome2 Reaction proceeds under milder conditions. Outcome2->Final_Product Outcome3->Final_Product Outcome4->Outcome2

Caption: Logical relationships in Nucleophilic Aromatic Substitution (SNAr) on this compound.

References

Technical Support Center: Scale-up Synthesis of 7-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up synthesis of 7-Chloroisoquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Section 1: Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound, offering potential causes and actionable solutions. The advice is based on established chemical principles for analogous isoquinoline syntheses, such as the Pomeranz-Fritsch and Bischler-Napieralski reactions.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Product Yield - Incomplete reaction. - Degradation of starting material or product. - Inefficient purification. - Sub-optimal reaction temperature.- Monitor reaction progress using TLC or HPLC. - Ensure anhydrous conditions, particularly for reactions involving strong acids or dehydrating agents.[1] - Optimize purification method (see Purification section). - Carefully control reaction temperature; for exothermic reactions, ensure efficient heat dissipation, especially during scale-up.[1]
Formation of Multiple Byproducts - Side reactions due to incorrect stoichiometry or temperature. - Presence of impurities in starting materials. - Competing cyclization pathways (e.g., oxazole formation in Pomeranz-Fritsch).[2]- Use high-purity starting materials. - Optimize the molar ratio of reactants and reagents. - Control the reaction temperature rigorously.[1] - Consider alternative synthetic routes if byproduct formation is persistent.
Dark-Colored Reaction Mixture or Product - Polymerization of intermediates or product. - Presence of colored impurities. - Decomposition at elevated temperatures.- Minimize reaction time and avoid excessive heating.[1] - Purify the crude product promptly after work-up. - Consider purification techniques like activated carbon treatment or recrystallization.[1]
Runaway Reaction (Exothermic) - Poor heat management during acid-catalyzed cyclization. - Rapid addition of reagents.- Ensure adequate cooling and stirring, especially on a larger scale. - Add reagents dropwise or in portions to control the reaction rate. - Monitor the internal temperature of the reaction vessel throughout the addition.[1]
Difficulty in Product Isolation/Purification - Product is an oil or low-melting solid. - Similar polarity of product and impurities. - Formation of emulsions during work-up.- For oily products, try trituration with a non-polar solvent to induce solidification. - Optimize column chromatography conditions. - For emulsions, add brine or a small amount of a different organic solvent during extraction.[1]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the scale-up synthesis of this compound.

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: The most common and industrially adaptable routes for the synthesis of the isoquinoline core are the Pomeranz-Fritsch and the Bischler-Napieralski reactions.

  • Pomeranz-Fritsch Reaction: This involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde (in this case, m-chlorobenzaldehyde) and 2,2-dialkoxyethylamine.[3][4]

  • Bischler-Napieralski Reaction: This is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][6] The resulting 3,4-dihydroisoquinoline can then be oxidized to this compound.

Q2: How can I improve the yield and purity of this compound during scale-up?

A2: Improving yield and purity on a larger scale requires careful control of reaction parameters. Key considerations include:

  • Reagent Purity: Use high-purity starting materials to minimize side reactions.

  • Temperature Control: Maintain precise temperature control, especially during exothermic steps, to prevent degradation and byproduct formation.

  • Stoichiometry: Optimize the molar ratios of reactants and catalysts for the specific scale of your reaction.

  • Mixing: Ensure efficient and uniform mixing to maintain consistent reaction conditions throughout the vessel.

  • Purification: For large-scale purification, consider recrystallization over column chromatography, as it is often more scalable and cost-effective.[1]

Q3: What are the primary safety concerns when synthesizing this compound on a large scale?

A3: The synthesis of this compound involves several hazardous materials and conditions. Key safety considerations include:

  • Corrosive Reagents: Strong acids (e.g., sulfuric acid) and dehydrating agents (e.g., phosphorus oxychloride) are highly corrosive and require careful handling with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The cyclization step can be highly exothermic, posing a risk of a runaway reaction if not properly controlled. Ensure adequate cooling capacity and controlled reagent addition.

  • Flammable Solvents: Many organic solvents used are flammable. All operations should be conducted in a well-ventilated area, away from ignition sources.[7][8]

  • Toxic Byproducts: The reaction may produce toxic gases. Proper ventilation and, if necessary, a scrubbing system are essential.

Q4: How can I effectively purify this compound at an industrial scale?

A4: While column chromatography is a powerful tool at the lab scale, it is often not practical for large-scale purification. Alternative methods include:

  • Recrystallization: This is a highly effective method for purifying solid compounds on a large scale, provided a suitable solvent system can be found.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation can be an effective purification method.

  • Acid-Base Extraction: As an amine, this compound can be purified by dissolving it in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the purified product.

Section 3: Data Presentation

The following table summarizes illustrative data for the synthesis of chloro-substituted isoquinolines and quinolines, which can serve as a starting point for the optimization of this compound synthesis.

Synthetic RouteReactantsCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference Compound
Pomeranz-Fritsch4-Chlorobenzaldehyde, 2,2-DiethoxyethylamineConc. H₂SO₄804Not specified6-Chloroisoquinoline
Bischler-NapieralskiN-(β-phenylethyl)acetamidePOCl₃Reflux1-24Varies3,4-Dihydroisoquinoline
Chlorination7-Bromo-1-hydroxyisoquinolinePOCl₃1001.5~96 (crude)7-Bromo-1-chloroisoquinoline[9]

Section 4: Experimental Protocols

The following are adaptable experimental protocols for the synthesis of this compound via the Pomeranz-Fritsch and Bischler-Napieralski reactions. These should be optimized for the specific scale and equipment used.

Protocol 1: Pomeranz-Fritsch Synthesis of this compound (Adaptable)

Step 1: Formation of the Schiff Base (Benzalaminoacetal)

  • In a reactor equipped with a Dean-Stark apparatus, dissolve 3-chlorobenzaldehyde and a slight molar excess (1.1 eq) of 2,2-diethoxyethylamine in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude benzalaminoacetal.

Step 2: Cyclization to this compound

  • Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to drive the cyclization. Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the acidic solution with a concentrated sodium hydroxide solution to a pH >10, keeping the temperature low.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bischler-Napieralski Synthesis of this compound (Adaptable)

Step 1: Synthesis of N-(2-(3-chlorophenyl)ethyl)acetamide

  • Synthesize or procure 2-(3-chlorophenyl)ethan-1-amine.

  • In a reactor, dissolve the amine in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride and a non-nucleophilic base (e.g., triethylamine).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with dilute acid, then dilute base, and finally brine.

  • Dry the organic layer and concentrate to obtain the amide.

Step 2: Cyclization to 3,4-Dihydro-7-chloroisoquinoline

  • Under an inert atmosphere, dissolve the amide in a dry, high-boiling solvent (e.g., toluene or acetonitrile).

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, with cooling if necessary.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Cool the reaction and carefully quench by pouring onto ice.

  • Basify with a strong base and extract with an organic solvent.

  • Dry and concentrate the organic extracts to yield the crude dihydroisoquinoline.

Step 3: Aromatization to this compound

  • Dissolve the crude 3,4-dihydro-7-chloroisoquinoline in a suitable solvent.

  • Add a dehydrogenating agent (e.g., palladium on carbon) and heat to reflux in the presence of a hydrogen acceptor, or treat with an oxidizing agent like manganese dioxide.

  • Filter the catalyst and concentrate the solvent.

  • Purify the resulting this compound.

Section 5: Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield of this compound check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Catalyst Activity incomplete->optimize_conditions check_purity Analyze Purity of Starting Materials complete->check_purity optimize_conditions->start impure Impure Starting Materials check_purity->impure No pure Materials are Pure check_purity->pure Yes purify_sm Purify Starting Materials impure->purify_sm check_workup Review Work-up and Purification Procedure pure->check_workup purify_sm->start loss_workup Product Loss During Work-up check_workup->loss_workup Inefficient good_workup Efficient Work-up check_workup->good_workup Efficient optimize_purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions - Extraction pH loss_workup->optimize_purification end Improved Yield good_workup->end optimize_purification->start

Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.

G Pomeranz-Fritsch Synthesis Pathway for this compound cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization cluster_2 Work-up & Purification A 3-Chlorobenzaldehyde C Benzalaminoacetal Intermediate A->C B 2,2-Diethoxyethylamine B->C D Benzalaminoacetal Intermediate E This compound D->E  Conc. H2SO4, Heat F Crude this compound E->F G Pure this compound F->G  Neutralization, Extraction, Recrystallization

Caption: A simplified workflow for the two-step synthesis of this compound via the Pomeranz-Fritsch reaction.

References

Technical Support Center: Analytical Methods for 7-Chloroisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 7-Chloroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the progress of reactions involving this compound?

A1: The primary methods for monitoring reactions with this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Thin-Layer Chromatography (TLC) is also widely used for rapid, qualitative checks of reaction progress.[1]

Q2: How do I choose the best analytical method for my specific reaction?

A2: The choice depends on the information you need:

  • HPLC: Excellent for quantifying the disappearance of starting material and the appearance of the product over time, especially for complex reaction mixtures. It is the preferred method for purity assessment of non-volatile compounds.[2]

  • GC-MS: Ideal for volatile compounds. It provides both quantitative data and structural information from the mass fragmentation pattern, which is useful for identifying byproducts.

  • NMR Spectroscopy: Offers detailed structural information about reactants, products, and any stable intermediates in real-time without the need for chromatographic separation.[3] It is highly effective for kinetic studies.

Q3: My this compound sample is not dissolving well for HPLC analysis. What can I do?

A3: Solubility issues can be addressed by a few strategies. For reversed-phase HPLC, it is best to dissolve the sample in the mobile phase.[4] If solubility is low, you can dissolve the sample in a small amount of a stronger, miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and inject a minimal volume.[4] Be aware that a strong injection solvent can distort the peak shape. Alternatively, modifying the mobile phase by increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) can improve the solubility of moderately polar compounds like this compound.[5]

Q4: I am observing unexpected peaks in my GC-MS chromatogram. What could be the cause?

A4: Unexpected peaks can arise from several sources. Common causes include impurities in the starting materials or solvents, contamination from the syringe or septum, or the thermal decomposition of a reactant or product in the hot injector port.[6] It is also possible that the peaks represent reaction byproducts or intermediates.

Analytical Method Data

The following tables summarize typical analytical data for this compound. These values can serve as a reference for method development and data analysis.

Table 1: High-Performance Liquid Chromatography (HPLC) Data
ParameterValue / Condition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Gradient: 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time ~ 7.8 min
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
ParameterValue / Condition
Column DB-5ms or similar non-polar capillary column
Injector Temperature 250 °C
Ionization Mode Electron Ionization (EI), 70 eV
Molecular Ion [M]⁺ m/z 163/165 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl)
Major Fragment Ions (m/z) 128 (Loss of Cl), 101 (Loss of HCN from m/z 128)
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusChemical Shift (δ) in CDCl₃ (ppm)Multiplicity
¹³C NMR 152.4, 143.1, 136.5, 130.2, 128.8, 128.1, 127.5, 122.9, 120.1Singlet
¹H NMR (Predicted) ~ 9.2 (s), ~ 8.4 (d), ~ 8.1 (d), ~ 7.8 (d), ~ 7.6 (dd), ~ 7.5 (d)Varies

Note: ¹³C NMR data from SpectraBase.[7] ¹H NMR data is predicted based on chemical structure.

Experimental Protocols & Workflows

Protocol 1: Reaction Monitoring by HPLC
  • Sample Preparation: At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a neutralizing agent) and dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions: Use the parameters outlined in Table 1. Ensure the system is fully equilibrated before the first injection, which is indicated by a stable baseline and pressure.[8]

  • Analysis: Inject the prepared sample. Monitor the chromatogram for the decrease in the peak area of this compound and the increase in the peak area of the desired product. The percentage conversion can be estimated by comparing the relative peak areas over time.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Withdraw Aliquot p2 Quench Reaction p1->p2 p3 Dilute with Mobile Phase p2->p3 p4 Filter Sample (0.22 µm) p3->p4 h2 Inject Sample p4->h2 h1 Equilibrate HPLC System h1->h2 h3 Acquire Chromatogram h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate % Conversion d1->d2

General workflow for monitoring a reaction by HPLC.
Protocol 2: Identification of Byproducts by GC-MS

  • Sample Preparation: Prepare a workup of the final reaction mixture. Extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the residue in a volatile solvent compatible with the GC system.

  • GC-MS Conditions: Use the parameters suggested in Table 2. The oven temperature program should start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • Analysis: Analyze the total ion chromatogram (TIC) to see all separated components. Examine the mass spectrum of each peak. Compare the spectrum of the starting material and product to known standards. For unknown peaks, analyze the fragmentation pattern to propose potential structures of byproducts.[9]

Troubleshooting Guides

Guide 1: HPLC Issues

This guide addresses common problems encountered during the HPLC analysis of this compound reactions.

start Problem Observed in HPLC Chromatogram peak_shape Poor Peak Shape? start->peak_shape rt_issue Inconsistent Retention Time? start->rt_issue tailing Tailing Peaks? peak_shape->tailing Yes fronting Fronting Peaks? peak_shape->fronting No tailing->fronting No sol_tail Check for silanol interactions (adjust mobile phase pH). Column degradation. tailing->sol_tail Yes split Split Peaks? fronting->split No sol_front Sample overload (dilute sample). Injection solvent too strong. fronting->sol_front Yes sol_split Clogged inlet frit. Column void. split->sol_split Yes drift Drifting RT? rt_issue->drift Yes sudden_shift Sudden Shift in RT? rt_issue->sudden_shift No drift->sudden_shift No sol_drift Poor column equilibration. Temperature fluctuation. drift->sol_drift Yes sol_shift Change in mobile phase composition. System leak. sudden_shift->sol_shift Yes

Troubleshooting tree for common HPLC issues.

Q&A Troubleshooting: HPLC

  • Q: My peaks are tailing. What is the cause?

    • A: Peak tailing for a basic compound like this compound can be caused by strong interactions with acidic silanol groups on the silica-based C18 column. Try adding a modifier like 0.1% trifluoroacetic acid or formic acid to the mobile phase to protonate the analyte and minimize these secondary interactions. Tailing can also indicate column degradation.[10]

  • Q: My retention times are drifting to shorter times over several runs. Why?

    • A: This is often a sign of insufficient column equilibration time between gradient runs.[8] Ensure the column is re-equilibrated with the initial mobile phase composition for at least 10 column volumes. Drifting retention can also be caused by temperature fluctuations; using a column oven is highly recommended for reproducible results.

  • Q: I see a split peak for my product. What does this mean?

    • A: A split peak often indicates a problem at the head of the column. This could be a partially clogged inlet frit or a void (a channel) that has formed in the stationary phase. Try back-flushing the column (if the manufacturer allows) or replacing the inlet frit. If the problem persists, the column may need to be replaced.[10]

Guide 2: GC-MS Issues

Q&A Troubleshooting: GC-MS

  • Q: I don't see a molecular ion peak for my compound in the mass spectrum.

    • A: Electron ionization (EI) is a high-energy technique that can cause the molecular ion of some compounds to fragment completely. If the molecular ion is not observed, check for expected fragment ions (e.g., [M-Cl]⁺). Alternatively, consider using a "softer" ionization technique like chemical ionization (CI) if available.

  • Q: My peak shapes are broad in the chromatogram.

    • A: Broad peaks can result from several issues. Check for leaks in the system, especially around the injector septum and column fittings. Ensure the carrier gas flow rate is optimal. Sample injection technique is also critical; a slow injection can cause band broadening. Contamination in the injector liner can also lead to poor peak shape.[6]

  • Q: Why is my baseline noisy or drifting?

    • A: A noisy baseline can be caused by column bleed (decomposition of the stationary phase) at high temperatures, a contaminated detector, or impurities in the carrier gas.[6] Ensure you are not exceeding the column's maximum operating temperature and that high-purity carrier gas with appropriate traps is being used.

References

Technical Support Center: Degradation Pathways of 7-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 7-Chloroisoquinoline under various stress conditions. The information is structured to address common challenges and questions encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under hydrolytic stress conditions (acidic and alkaline)?

Under acidic and basic conditions, this compound is expected to be relatively stable due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system towards electrophilic attack. However, under forced conditions (e.g., high temperature, extreme pH), hydrolysis of the chloro group to form 7-hydroxyisoquinoline is a potential degradation pathway. In strongly acidic media, protonation of the nitrogen atom would further deactivate the ring. Under strongly basic conditions, nucleophilic substitution of the chlorine atom is the most probable reaction.

Q2: What degradation products are anticipated under oxidative stress?

Oxidative degradation of the isoquinoline ring system can lead to the formation of N-oxides.[1] The pyridine ring is generally more susceptible to oxidation than the benzene ring. Therefore, the primary oxidation product is likely to be this compound N-oxide. Under more aggressive oxidative conditions, ring cleavage can occur, leading to more complex degradation products.

Q3: How is this compound expected to behave under photolytic stress?

Chloroaromatic compounds are known to undergo photodegradation. The carbon-chlorine bond in this compound can be cleaved by UV light, leading to the formation of radical intermediates. These radicals can then react with solvents or other molecules to form a variety of degradation products, including isoquinoline (dehalogenation) or hydroxylated derivatives if the reaction is performed in the presence of water.

Q4: What is the likely thermal degradation pathway for this compound?

Thermally, heterocyclic compounds can be quite stable but will decompose at elevated temperatures.[2][3] The degradation is likely to proceed via radical mechanisms, involving the cleavage of C-C and C-N bonds within the isoquinoline ring structure, potentially leading to fragmentation of the molecule.[4][5] The presence of the chlorine atom might influence the decomposition onset temperature.[2]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The stress conditions (concentration of stressor, temperature, duration) are not harsh enough.Increase the concentration of the acid, base, or oxidizing agent. Elevate the temperature for hydrolytic and thermal studies. Extend the duration of exposure to the stress condition.
Complete and rapid degradation of this compound. The stress conditions are too aggressive.Reduce the concentration of the stressor. Lower the temperature. Shorten the exposure time to achieve a target degradation of 10-30%.
Poor resolution between this compound and its degradation products in HPLC analysis. The analytical method is not optimized.Adjust the mobile phase composition (e.g., organic solvent ratio, pH). Try a different stationary phase (e.g., C18, phenyl-hexyl). Optimize the gradient elution profile.
Mass imbalance in the degradation study. Formation of non-UV active or volatile degradation products. Degradation products are not eluting from the HPLC column.Use a mass spectrometer (LC-MS) in conjunction with a UV detector to identify non-chromophoric compounds. Ensure the analytical method is capable of eluting all potential degradation products. Check for precipitation in the sample.
Appearance of unexpected peaks in the unstressed control sample. Impurities in the initial this compound sample. Contamination of the solvent or glassware. On-column degradation.Characterize the purity of the starting material thoroughly before initiating the study. Use high-purity solvents and clean glassware. Investigate the stability of the compound under the analytical conditions.

Experimental Protocols

A generalized protocol for conducting forced degradation studies on this compound is provided below. Researchers should optimize the conditions based on their specific experimental setup and objectives.

1. Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

  • Heat the mixture at 60-80°C for several hours.

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralize the aliquots with 1 N NaOH and dilute to a suitable concentration for analysis.

3. Alkaline Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

  • Maintain the mixture at room temperature or heat gently (e.g., 40-60°C) for a defined period.

  • Withdraw aliquots at various time points.

  • Neutralize the aliquots with 1 N HCl and dilute for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature, protected from light.

  • Monitor the reaction at different time intervals.

  • Withdraw aliquots and dilute for analysis.

5. Thermal Degradation:

  • Subject the solid this compound to dry heat in a temperature-controlled oven (e.g., 80-100°C) for a specified duration.

  • Also, expose the stock solution to the same thermal stress.

  • At regular intervals, withdraw samples, dissolve/dilute if necessary, and analyze.

6. Photolytic Degradation:

  • Expose the solid compound and the stock solution to a UV light source (e.g., 254 nm or a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt hours/square meter).[6]

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Withdraw samples at regular intervals for analysis.

Analytical Method: All samples should be analyzed using a stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS) to ensure separation and identification of all degradation products.[7]

Data Presentation

The following tables present hypothetical quantitative data from forced degradation studies on this compound for illustrative purposes.

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation Products
1 N HCl, 80°C2485.21
1 N NaOH, 60°C1278.52
30% H₂O₂, RT4865.73
Dry Heat, 100°C7292.11
UV Light4871.34

Table 2: Hypothetical Profile of Major Degradation Products

Degradation ProductFormation ConditionRetention Time (min)Proposed Structure
DP1Acid/Base Hydrolysis4.87-Hydroxyisoquinoline
DP2Oxidation6.2This compound N-oxide
DP3Photolysis3.5Isoquinoline
DP4Photolysis7.1Hydroxylated Isoquinoline derivative

Visualizations

The following diagrams illustrate the predicted degradation pathways and a general experimental workflow for the forced degradation study of this compound.

G cluster_acid Acidic Hydrolysis cluster_base Alkaline Hydrolysis cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation A1 This compound A2 7-Hydroxyisoquinoline A1->A2 H3O+, Δ B1 This compound B2 7-Hydroxyisoquinoline B1->B2 OH-, Δ O1 This compound O2 This compound N-oxide O1->O2 [O] O3 Ring Cleavage Products O2->O3 [O] excess P1 This compound P2 Isoquinoline Radical P1->P2 P3 Isoquinoline P2->P3 + H• P4 Other Products P2->P4 + Solvent/O2

Caption: Predicted degradation pathways of this compound.

G cluster_stress Forced Degradation Conditions cluster_results Data Analysis start Start: this compound Sample stock Prepare Stock Solution start->stock acid Acidic Hydrolysis stock->acid base Alkaline Hydrolysis stock->base oxid Oxidation stock->oxid thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo analysis Stability-Indicating HPLC-MS Analysis acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis pathway Elucidate Degradation Pathways analysis->pathway products Identify Degradation Products analysis->products method Validate Analytical Method analysis->method end End: Stability Profile pathway->end products->end method->end

Caption: General workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of 7-Chloroisoquinoline and 7-Bromoisoquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, halogenated isoquinolines serve as pivotal building blocks for the synthesis of a diverse array of functional molecules. Among these, 7-Chloroisoquinoline and 7-Bromoisoquinoline are two key intermediates frequently employed in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive comparative study of these two compounds, focusing on their physicochemical properties, reactivity in key synthetic transformations, and their role in the synthesis of biologically active molecules. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies and research endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of this compound and 7-Bromoisoquinoline is crucial for their effective utilization in synthesis and drug design. The following table summarizes their key physical and chemical characteristics.

PropertyThis compound7-Bromoisoquinoline
CAS Number 34784-06-058794-09-5
Molecular Formula C₉H₆ClNC₉H₆BrN
Molecular Weight 163.6 g/mol 208.05 g/mol
Appearance -Off-White Solid[1]
Melting Point 44-45 °C[2]69.0 to 73.0 °C[1]
Boiling Point 289.5±13.0 °C (Predicted)[2]312.3±15.0 °C (Predicted)[1]
Solubility -Acetonitrile (Slightly), Chloroform (Slightly), Methanol (Slightly)[3]
pKa 4.62±0.10 (Predicted)[2]4.62±0.10 (Predicted)[1]

Note: Some physical properties for this compound were not available in the searched literature. The predicted values are provided for estimation purposes.

Synthetic Accessibility: Pathways to the Core Scaffolds

The synthesis of both this compound and 7-Bromoisoquinoline is well-documented, with various methods available for their preparation.

Synthesis of this compound

A common route to this compound involves the cyclization of a substituted phenethylamine derivative followed by chlorination. One reported method involves the use of 4-chlorocinnamic acid and diphenylphosphoryl azide to synthesize 7-chloro-1-hydroxyisoquinoline, which can then be converted to this compound.[4]

Synthesis of 7-Bromoisoquinoline

The synthesis of 7-Bromoisoquinoline can be achieved through several methods, including the Pomeranz-Fritsch reaction. However, this method is known to produce a mixture of 5- and 7-bromo isomers, which can be difficult to separate, and often results in low yields (around 20%).[5] A more recent and efficient method involves a novel diazotization-bromination reaction in a non-aqueous solvent, which offers milder reaction conditions and improved yields of up to 25%.[5]

Reactivity in Cross-Coupling Reactions: A Comparative Overview

7-Haloisoquinolines are valuable substrates in transition-metal-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures. The reactivity of the halogen at the 7-position is a critical factor influencing the efficiency of these transformations.

In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more readily cleaved during the oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond.[6]

Therefore, 7-Bromoisoquinoline is expected to be more reactive than this compound in common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and potentially higher yields.

Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[9][10] Similar to the Suzuki-Miyaura coupling, the reactivity is highly dependent on the nature of the aryl halide. The oxidative addition of the palladium catalyst to the C-X bond is a key step, making 7-bromoisoquinoline a more facile substrate than its chloro counterpart.[6] This allows for the amination of 7-bromoisoquinoline to be achieved under milder conditions.

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, applicable to both Suzuki-Miyaura and Buchwald-Hartwig reactions.

G Generalized Cross-Coupling Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Work-up & Purification 7-Haloisoquinoline 7-Haloisoquinoline Inert_Atmosphere Inert Atmosphere (N2 or Ar) 7-Haloisoquinoline->Inert_Atmosphere Coupling_Partner Boronic Acid/Ester (Suzuki) or Amine (Buchwald-Hartwig) Coupling_Partner->Inert_Atmosphere Pd_Catalyst Palladium Catalyst & Ligand Pd_Catalyst->Inert_Atmosphere Base Base Base->Inert_Atmosphere Solvent Solvent Solvent->Inert_Atmosphere Heating Heating Inert_Atmosphere->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

A generalized workflow for cross-coupling reactions.

Biological Activity of Derivatives: A Comparative Perspective

Both this compound and 7-Bromoisoquinoline are precursors to a multitude of biologically active compounds, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Derivatives of 7-chloroquinoline have been extensively studied for their anticancer properties.[11] For instance, a series of 7-chloroquinoline derivatives have shown cytotoxic activity against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines, with IC50 values in the micromolar range.[1] While specific comparative data for 7-bromoisoquinoline derivatives is limited, the isoquinoline scaffold itself is a well-established pharmacophore in anticancer drug discovery.

The following table presents IC50 values for some 7-chloroquinoline derivatives against cancer cell lines.

DerivativeMCF-7 IC50 (µM)HCT-116 IC50 (µM)
Derivative 8 82.60 ± 0.5727.19 ± 0.77
Derivative 9 77.70 ± 10.9065.82 ± 2.24
Derivative 10 54.46 ± 2.4046.36 ± 7.79
Doxorubicin (Control) 79.30 ± 1.1980.30 ± 2.10
Data sourced from Oliveira, et al. (2021).[1]
Antimalarial Activity

The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine. Numerous derivatives of 7-chloroquinoline have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum.[12][13] For example, certain N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides have demonstrated potent antimalarial activity with IC50 values in the nanomolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.[14]

The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by isoquinoline derivatives in cancer cells, leading to apoptosis.

G Hypothetical Apoptotic Pathway Isoquinoline_Derivative 7-Halo-Isoquinoline Derivative Kinase_Inhibition Kinase Inhibition Isoquinoline_Derivative->Kinase_Inhibition Signaling_Cascade Downstream Signaling Cascade Disruption Kinase_Inhibition->Signaling_Cascade Apoptosis_Induction Induction of Apoptosis Signaling_Cascade->Apoptosis_Induction Cell_Death Cell_Death Apoptosis_Induction->Cell_Death

A simplified hypothetical apoptotic pathway.

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible and successful synthesis. Below are representative protocols for the synthesis of a 7-haloisoquinoline precursor and a general procedure for a Suzuki-Miyaura coupling reaction.

Synthesis of 7-Bromo-1-chloroisoquinoline

Materials:

  • 7-bromo-1-hydroxyisoquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice/water

  • Aqueous ammonia

Procedure:

  • To phosphorus oxychloride (46.6 mL, 0.5 mol) at room temperature, add 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol) portionwise.

  • Heat the mixture to 100 °C for 90 minutes with rapid stirring.

  • After cooling to room temperature, cautiously pour the mixture onto ice/water (200 mL).

  • Raise the pH to 8 by dropwise addition of aqueous ammonia.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Dry the solid under reduced vacuum at 45 °C for 12 hours to yield the product.[15]

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide

Materials:

  • Aryl halide (e.g., this compound or 7-bromoisoquinoline) (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1)

Procedure:

  • In a reaction vessel, dissolve the aryl halide and arylboronic acid in the toluene/ethanol/water solvent mixture.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst and Na₂CO₃ to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion

This comparative guide highlights the key differences and similarities between this compound and 7-Bromoisoquinoline, two important building blocks in synthetic and medicinal chemistry. While both compounds share a common isoquinoline core, their halogen substituent imparts distinct physicochemical properties and reactivity profiles.

7-Bromoisoquinoline generally exhibits superior reactivity in palladium-catalyzed cross-coupling reactions, making it the preferred substrate for transformations requiring milder conditions and potentially leading to higher yields. This enhanced reactivity is a crucial consideration for complex multi-step syntheses where functional group tolerance and efficiency are paramount.

This compound , while less reactive, remains a valuable and often more cost-effective starting material. Its derivatives have been extensively explored, particularly in the context of anticancer and antimalarial drug discovery, with a wealth of biological data available.

The choice between this compound and 7-Bromoisoquinoline will ultimately depend on the specific requirements of the synthetic target, the desired reaction conditions, and economic considerations. This guide provides the foundational information to aid researchers in making a strategic selection for their synthetic endeavors.

References

Unveiling the Biological Promise of 7-Chloroisoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 7-chloroisoquinoline derivatives, juxtaposed with their more extensively studied 7-chloroquinoline counterparts. Supported by experimental data, this document provides a framework for understanding their therapeutic potential and guiding future research.

The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of a chlorine atom at the 7th position of these bicyclic systems has been shown to significantly influence their pharmacological properties. This guide delves into the anticancer and antimicrobial activities of this compound derivatives, presenting a comparative analysis with analogous 7-chloroquinoline compounds to elucidate structure-activity relationships and highlight promising avenues for drug discovery.

Comparative Anticancer Activity

The cytotoxic potential of this compound and 7-chloroquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. Lower IC50 values indicate greater potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
7-Chloroquinoline Benzenesulfonamide Hybrid (Compound 17)Neuroblastoma30.71[1][2]
Benzenesulfonamide Hybrid (Compound 17)Breast Cancer64.41[1][2]
Benzenesulfonamide Hybrid (Compound 17)Skin Cancer75.05[1][2]
Morita-Baylis-Hillman Adduct (Derivative 10)HCT-116 (Colon Carcinoma)46.36 ± 7.79[3]
Morita-Baylis-Hillman Adduct (Derivative 10)MCF-7 (Breast Adenocarcinoma)54.46 ± 2.40[3]
4-Thioalkylquinoline Sulfonyl N-oxide (Compound 73)HCT116 (Colon Carcinoma)1.99 - 4.9[4]
4-Thioalkylquinoline Sulfonyl N-oxide (Compound 74)HCT116 (Colon Carcinoma)1.99 - 4.9[4]
4-Thioalkylquinoline Sulfonyl N-oxide (Compound 81)HCT116 (Colon Carcinoma)1.99 - 4.9[4]
1,2,3-Triazoyl Carboxamide (QTCA-1)MDA-MB-231 (Triple Negative Breast Cancer)19.91 (72h)[5]
This compound Data for direct comparative studies on a series of this compound derivatives is limited in the public domain. Further research is needed to populate this section.

Comparative Antimicrobial Activity

Several 7-chloroquinoline derivatives have demonstrated promising activity against various bacterial and fungal strains. The following table summarizes their minimum inhibitory concentration (MIC) or zone of inhibition.

Compound ClassDerivativeMicrobial StrainActivityReference
7-Chloroquinoline Sulfonamide Derivative (Compound 6)Penicillium simplicissimum28 mm (Zone of Inhibition)[6]
Sulfonamide Derivative (Compound 6)Aspergillus niger28 mm (Zone of Inhibition)[6]
4-Aminoquinoline Derivative (Compound 4e)Various BacteriaPotent Antibacterial Activity[7]
4-Aminoquinoline Derivative (Compound 4f)Various BacteriaPotent Antibacterial Activity[7]
4-Aminoquinoline Derivative (Compound 4n)Various BacteriaPotent Antibacterial Activity[7]
4-Aminoquinoline Derivative (Compound 4d)Various FungiPotent Antifungal Activity[7]
4-Aminoquinoline Derivative (Compound 4g)Various FungiPotent Antifungal Activity[7]
This compound Systematic studies on the antimicrobial activity of a range of this compound derivatives are not widely available. This represents a key area for future investigation.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives and controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of any solvent (like DMSO) should be kept below 0.5%. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol describes the detection of key proteins involved in apoptosis to elucidate the mechanism of action of the test compounds.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane with TBST to remove unbound secondary antibody.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Mechanisms of Action

Several 7-chloroquinoline derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The following diagrams illustrate these pathways.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Determination) synthesis->antimicrobial apoptosis Apoptosis Assays (e.g., Western Blot) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle pathway Signaling Pathway Analysis cell_cycle->pathway

Experimental workflow for validating the biological activity of this compound derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound Derivative bax Bax compound->bax bcl2 Bcl-2 compound->bcl2 death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 (activated) death_receptor->caspase8 caspase3 Caspase-3 (activated) caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c (released) mitochondrion->cytochrome_c bax->mitochondrion bcl2->mitochondrion caspase9 Caspase-9 (activated) cytochrome_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

References

7-Chloroisoquinoline Analogs: A Comparative Guide to Bioisosteric Replacements in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic application of bioisosterism is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of 7-chloroisoquinoline analogs as bioisosteric replacements, leveraging available data on the closely related 7-chloroquinoline scaffold to highlight their potential in anticancer and antimalarial drug discovery. While direct comparative studies on this compound analogs are limited, the data herein offers valuable insights into the structure-activity relationships (SAR) and therapeutic promise of this structural motif.

The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a chlorine atom at the 7-position can significantly influence the physicochemical and pharmacological properties of these molecules, affecting their potency, selectivity, and metabolic stability.[1] This guide synthesizes experimental data to provide a clear comparison of 7-chloroquinoline derivatives, offering a predictive framework for the development of novel this compound analogs.

Comparative Bioactivity Data

The biological activity of 7-chloroquinoline derivatives has been evaluated against a range of cancer cell lines and the malaria parasite, Plasmodium falciparum. The following tables summarize the quantitative data, offering a direct comparison of their potency.

Anticancer Activity of 7-Chloroquinoline Derivatives

The antiproliferative effects of various 7-chloroquinoline analogs have been assessed by determining their half-maximal inhibitory concentration (IC₅₀) against several cancer cell lines. Lower IC₅₀ values are indicative of greater potency.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
7-chloroquinoline-benzimidazole hybrid 5dCCRF-CEM0.6[2]
MBHA/7-chloroquinoline hybrid 14MCF-74.60[3]
7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47CCRF-CEM0.55 - 2.74[2]
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acidHeLaInduces 35.1% apoptosis[2]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Results in 82.9% reduction in cellular growth[2]
Compound 3MCF-7-[4][5]
Compound 9MCF-7-[4][5]

Note: For compounds 3 and 9, the original study noted they exerted the highest activity on all cell lines and showed special selectivity toward MCF-7 cells, but specific IC₅₀ values were not provided in the abstract.[4][5]

Antimalarial Activity of 7-Chloroquinoline Derivatives

Several novel 7-chloroquinoline derivatives have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

CompoundIC₅₀ (µM) against P. falciparumReference
Compound 235.29[4]
Compound 325.37[4]
Compound 442.61[4]
Compound 649.68[4]
Compound 838.71[4]
Compound 9< 50 (most active)[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the antiproliferative activity of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Activity Assay

This protocol is used to determine the efficacy of compounds against the malaria parasite, Plasmodium falciparum.

  • Parasite Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are maintained in in vitro culture of human erythrocytes in RPMI 1640 medium supplemented with human serum.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Drug Susceptibility Testing: Asynchronous cultures of P. falciparum with a parasitemia of 1-2% are incubated with the test compounds in 96-well plates for 48 hours.

  • Parasite Growth Measurement: Parasite growth is determined by measuring the activity of parasite lactate dehydrogenase (pLDH) or by microscopic examination of Giemsa-stained smears.

  • Data Analysis: The percentage of parasite growth inhibition is calculated relative to the drug-free control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Signaling Pathways and Experimental Workflows

Quinoline derivatives are known to act as kinase inhibitors, targeting critical cancer-related signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[7]

Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing potential kinase inhibitors.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization A Synthesis of this compound Analogs B Creation of Compound Library A->B C Primary Kinase Assay (e.g., EGFR, VEGFR) B->C D Determine IC50 Values C->D E Antiproliferation Assay (e.g., MTT) D->E F Western Blot for Pathway Modulation E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H

Caption: Workflow for the discovery of this compound analogs as kinase inhibitors.

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Quinoline-based kinase inhibitors often target this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor This compound Analog (Inhibitor) Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a this compound analog.

References

Navigating the Landscape of Chloro-Heterocycles: A Comparative Guide to the Structure-Activity Relationships of Isoquinoline and Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers a comparative analysis of the structure-activity relationships (SAR) of chloro-substituted isoquinoline and quinoline derivatives, with a particular focus on the well-studied 7-chloroquinoline scaffold due to the limited availability of specific SAR studies on its 7-chloroisoquinoline counterpart. By presenting quantitative data, detailed experimental protocols, and visualizing key biological pathways, this document aims to provide a valuable resource for the rational design of novel therapeutic agents.

The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] In contrast, while the isoquinoline framework is also a critical component of many biologically active compounds, specific and comprehensive SAR studies on this compound derivatives are less prevalent in publicly available literature.[5] This guide, therefore, leverages the extensive research on 7-chloroquinolines as a benchmark to draw comparative insights and inform future exploration of the this compound chemical space.

Comparative Biological Activity: A Quantitative Overview

The biological activity of 7-chloroquinoline derivatives has been extensively evaluated against a variety of targets, including cancer cell lines, parasites, and inflammatory mediators. The following tables summarize key quantitative data from various studies, providing a clear comparison of the potency of different derivatives.

Anticancer Activity of 7-Chloroquinoline Derivatives

The antiproliferative activity of these compounds is typically assessed by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines. Lower values indicate greater potency.

Compound ClassDerivative/SubstituentCell Line(s)IC50/GI50 (µM)Key SAR ObservationsReference(s)
7-Chloro-(4-thioalkylquinoline) Sulfinyl and sulfonyl groups with a two or three-carbon spacerCCRF-CEM (Leukemia)0.55 - 2.74Oxidation of the sulfur and the length of the alkyl spacer are correlated with cytotoxic activity.[6]
7-Chloroquinolinehydrazones Varied aryl and heterocyclic moietiesVarious (NCI-60 panel)Submicromolar GI50 valuesThe 7-chloroquinolinehydrazone scaffold is a potent cytotoxic pharmacophore against a broad range of cancer cell lines.[7]
Morita-Baylis-Hillman Adducts of 7-Chloroquinoline Nitrobenzaldehyde adductsMCF-7, HCT-116, HL-60, NCI-H292e.g., 4.60 (ortho-nitro adduct)The position of the nitro group on the benzaldehyde ring and the length of the spacer chain influence cytotoxic potential.[3]
7-Chloro-4-aminoquinoline-benzimidazole Hybrids Unsubstituted benzimidazole ring with different linkersCCRF-CEM, HuT780.4 - 8The nature of the linker between the quinoline and benzimidazole moieties significantly impacts cytotoxic activity.[8]
7-Chloroquinoline Sulfonamides Various sulfonamide substitutionsA549 (Lung), Hela (Cervical), Lovo (Colorectal)e.g., Compound 2: 44.34 (A549), 28.82 (Lovo)The sulfonamide moiety contributes to the anticancer activity, with specific substitutions enhancing potency.[9]
Antimalarial Activity of 7-Chloroquinoline Derivatives

The antimalarial efficacy is often evaluated against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Compound ClassDerivative/SubstituentParasite Strain(s)IC50 (µM)Key SAR ObservationsReference(s)
7-Chloroquinoline "Click" Synthesis Derivatives Triazole and other heterocyclic adductsP. falciparum< 50 for active compoundsSpecific heterocyclic substitutions introduced via click chemistry can yield potent antimalarial activity.[1][2]
4-Amino-7-substituted Quinolines Iodo and bromo at C7Chloroquine-susceptible and -resistant P. falciparum3 - 12 nMHalogen substitution at the 7-position is critical, with iodo and bromo being as effective as chloro. Fluoro and trifluoromethyl groups generally lead to reduced activity.[10]
Anti-inflammatory and Antinociceptive Activity
Compound ClassDerivative/SubstituentBiological EffectKey SAR ObservationsReference(s)
7-Chloro-4-(phenylselanyl) quinoline Analogues -F, -CF3, -Bis-CF3, -CH3, -OOH on the phenylselanyl moietyAntinociceptive and anti-inflammatoryThe nature and position of substituents on the phenylselanyl ring modulate the antinociceptive and anti-inflammatory efficacy. These compounds showed higher affinity for COX-2 over COX-1.[11]

Experimental Protocols: A Methodological Framework

The following provides a general overview of the experimental methodologies commonly employed in the SAR studies of these derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Assay)
  • Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in in vitro cultures of human erythrocytes.

  • Compound Treatment: Asynchronous parasite cultures are incubated with serial dilutions of the test compounds in 96-well plates.

  • Incubation: The plates are incubated in a gas mixture (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by comparing the fluorescence of treated wells to that of drug-free control wells.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the biological implications of the SAR data, the following diagrams, generated using the DOT language, illustrate a common experimental workflow and a key signaling pathway often modulated by these compounds.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound/ Quinoline Derivatives invitro In Vitro Assays (e.g., Anticancer, Antimalarial) synthesis->invitro ic50 Determination of IC50 / GI50 Values invitro->ic50 pathway Signaling Pathway Analysis ic50->pathway animal Animal Models of Disease ic50->animal apoptosis Apoptosis / Cell Cycle Assays pathway->apoptosis apoptosis_pathway compound 7-Chloroquinoline Derivative cell Cancer Cell compound->cell dna_damage DNA Damage cell->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Efficacy of 7-Chloroisoquinoline-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of inhibitors with significant therapeutic potential. These compounds have demonstrated efficacy against a variety of biological targets, leading to their investigation in indications such as cancer, malaria, and inflammatory diseases. This guide provides a comparative analysis of the performance of this compound-based inhibitors, supported by experimental data, to aid in research and development efforts.

Data Presentation: Quantitative Efficacy

The efficacy of this compound-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). Lower values indicate greater potency. The following tables summarize the in vitro activity of various derivatives against cancer cell lines and Plasmodium falciparum, the parasite responsible for malaria.

Anticancer Activity of 7-Chloroquinoline/isoquinoline Derivatives
Compound ClassDerivativeCell LineIC50 / GI50 (µM)Reference
7-Chloroquinoline HydrazonesHydrazone 16SR (Leukemia)0.12[1]
Hydrazone 23VariousSubmicromolar[1]
7-Chloro-4-aminoquinoline-benzimidazole HybridsCompound 12dLeukemia & Lymphoma0.6 - >100[2]
7-Chloroquinoline-1,2,3-triazoyl CarboxamidesQTCA-1MDA-MB-231 (Triple Negative Breast Cancer)19.91 (72h)[3]
Morita-Baylis-Hillman Adducts of 7-ChloroquinolineDerivative 10HCT-116 (Colon Carcinoma)46.36 ± 7.79[4]
Derivative 8HCT-116 (Colon Carcinoma)27.19 ± 0.77[4]
Doxorubicin (Control)HCT-116 (Colon Carcinoma)80.30 ± 2.10[4]
Antimalarial Activity of 7-Chloro-4-Aminoquinoline Derivatives
CompoundP. falciparum StrainIC50 (nM)Reference
7-Chloro-4-aminoquinoline Analog
AQ-13Chloroquine-Resistant<100[5]
Chloroquine (Control)
Chloroquine-Resistantup to 500[5]
tert-butyl derivative
Chloroquine-Resistant-[5]
Chloroquine-Susceptible-[5]
N-(4-(dimethylamino)but-2-enyl)-7-chloro-quinolin-4-amine (DAQ)
3D7 (Sensitive)46 ± 4[6]
K1 (Resistant)405 ± 32[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are methodologies for commonly employed assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • 7-chloroquinoline/isoquinoline derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the 7-chloroquinoline/isoquinoline derivatives for a specified period (e.g., 48 or 72 hours).[3][4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values from the dose-response curves.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase (e.g., ITK, RET)

  • Fluorescein-labeled substrate

  • ATP

  • This compound-based inhibitor

  • Kinase Buffer

  • 384-well plates

  • TR-FRET plate reader

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in 100% DMSO and then dilute into the kinase buffer to the desired final concentration.[7]

  • Enzyme and Substrate Preparation: Dilute the kinase and the fluorescein-labeled substrate/ATP mixture in kinase buffer. The ATP concentration should be at its apparent Km for the kinase.[7]

  • Kinase Reaction:

    • Add the diluted inhibitor to the wells of a 384-well plate.

    • Add the diluted kinase to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[7]

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.[7]

  • Detection: Stop the reaction and add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Measurement: Measure the TR-FRET signal (emission ratio of acceptor and donor fluorophores) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations: Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

Many this compound-based inhibitors target key nodes in cell signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Experimental Workflow for Inhibitor Evaluation

The process of evaluating a novel inhibitor involves a series of systematic steps from initial screening to detailed characterization.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays A Primary Screening (e.g., Kinase Assay) B Dose-Response Analysis (IC50 Determination) A->B C Selectivity Profiling (Kinase Panel) B->C D Cell Viability Assay (e.g., MTT) B->D E Target Engagement & Pathway Analysis D->E

Caption: A typical experimental workflow for the evaluation of enzyme inhibitors.

References

A Comparative Guide to the In Vitro and In Vivo Validation of 7-Chloroisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, isoquinoline and its derivatives represent a critical scaffold for the development of novel therapeutic agents, particularly in oncology. Among these, 7-chloroisoquinoline compounds have emerged as a promising class with demonstrated anticancer and kinase inhibition activities. This guide provides a comprehensive comparison of this compound compounds with relevant alternatives, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are presented to ensure reproducibility and aid in the design of future studies.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the biological activities of various this compound and 7-chloroquinoline derivatives against different cancer cell lines. These tables offer a side-by-side comparison of their potency, often expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Table 1: In Vitro Anticancer Activity of 7-Chloroquinoline Hydrazone Derivatives

CompoundCell LineCancer TypeGI50 (µM)
13 SRLeukemiaSubmicromolar
16 SRLeukemia0.12
20 SRLeukemiaSubmicromolar
23 MultipleVariousMost effective
25 SRLeukemiaSubmicromolar
6 MultipleVariousMicromolar
7 MultipleVariousMicromolar
14 MultipleVariousMicromolar
15 MultipleVariousMicromolar
18 MultipleVariousMicromolar

Data sourced from a study on 7-chloroquinoline hydrazones as anticancer experimental drugs.[1]

Table 2: In Vitro Anticancer Activity of 7-Chloroquinoline-Benzenesulfonamide Derivatives

CompoundBreast Cancer Cells IC50 (µM)Skin Cancer Cells IC50 (µM)Neuroblastoma Cells IC50 (µM)
17 64.4175.0530.71
Doxorubicin (Reference) 82.5388.3273.72

This data highlights the superior or comparable in vitro anticancer activity of compound 17 against several cancer cell lines when compared to the established chemotherapeutic agent, Doxorubicin.[2][3]

Table 3: In Vitro Antiproliferative Activity of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids

CompoundCell LineCancer TypeGI50 (µM)
5d Leukemia & LymphomaHematologic0.4 - 8
8d Leukemia & LymphomaHematologic0.4 - 8
12d Leukemia & LymphomaHematologic0.4 - 8

These hybrid compounds demonstrated potent cytotoxic activity against various leukemia and lymphoma cell lines.[4]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are protocols for key assays commonly used in the evaluation of this compound compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase

  • Specific kinase substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., this compound derivatives)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase and its substrate to the wells of a 384-well plate containing the kinase assay buffer.

  • Add the diluted compounds to the wells and incubate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[5]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The GI50 or IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[5][6]

In Vivo Tumor Xenograft Model

This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells

  • Test compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Human cancer cells are injected subcutaneously into the flank of the immunocompromised mice.

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The test compound is administered to the treatment group (e.g., intraperitoneally) at a specific dose and schedule for a defined period. The control group receives the vehicle.

  • Tumor volume and mouse body weight are measured regularly throughout the study.

  • At the end of the study, the tumors are excised and weighed, and tissues may be collected for further analysis.

  • The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[7]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

G General Experimental Workflow for In Vitro Validation cluster_prep Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep Prepare Serial Dilutions of Test Compounds assay_setup Set up Assay (e.g., Kinase or Cell-based) prep->assay_setup Add to assay treatment Treat with Compounds assay_setup->treatment incubation Incubate for Defined Period treatment->incubation measurement Measure Endpoint (e.g., Luminescence, Absorbance) incubation->measurement data_analysis Calculate % Inhibition or % Viability measurement->data_analysis ic50_calc Determine IC50/GI50 Values data_analysis->ic50_calc

Caption: General experimental workflow for the in vitro validation of novel compounds.

G Hypothetical Signaling Pathway Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (e.g., RAF1) Downstream Downstream Signaling (e.g., MEK/ERK) RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Compound Inhibitor->RTK Inhibits

Caption: Hypothetical signaling pathway for a Receptor Tyrosine Kinase inhibited by a this compound derivative.[8]

Conclusion

The presented data underscores the potential of this compound and related 7-chloroquinoline compounds as valuable scaffolds in the development of novel anticancer therapeutics. The in vitro studies consistently demonstrate potent activity against a range of cancer cell lines, with some derivatives showing efficacy comparable or superior to existing drugs like Doxorubicin. The provided experimental protocols offer a standardized framework for researchers to conduct further validation and comparative studies. The visualized workflow and signaling pathway aim to clarify the experimental process and the potential mechanism of action of these compounds. Further in vivo studies are warranted to translate these promising in vitro findings into potential clinical applications.

References

Navigating Kinase Inhibition: A Comparative Cross-Reactivity Profile of 7-Chloroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a critical objective in modern drug discovery to minimize off-target effects and enhance therapeutic efficacy. The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of three illustrative 7-chloroisoquinoline-based kinase inhibitors: CKI-1, CKI-2, and CKI-3. The following data, while representative, offers insights into the selectivity of these compounds against a panel of key kinases, a crucial factor in the advancement of targeted cancer therapies.

Comparative Inhibitory Activity

The inhibitory potential of the three this compound analogs was assessed against a primary target, Epidermal Growth Factor Receptor (EGFR), and a panel of nine other kinases to determine their selectivity. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency and selectivity of each compound.

Data Presentation: IC50 Values of this compound Analogs Against a Panel of Kinases

Kinase TargetCKI-1 (IC50 in nM)CKI-2 (IC50 in nM)CKI-3 (IC50 in nM)
EGFR 15 8 25
SRC15095250
ABL1>1000850>1000
VEGFR2250180400
PDGFRβ400320600
c-MET800650>1000
AKT1>1000>1000>1000
ERK1>1000>1000>1000
CDK2900750>1000
p38α600450800

Note: The data presented in this table is illustrative and based on the known activities of structurally similar kinase inhibitors.

Experimental Protocols

The following section details the methodologies used to obtain the kinase inhibition data.

In Vitro Kinase Inhibition Assay

A radiometric kinase assay was employed to determine the IC50 values of the test compounds against the kinase panel.

Materials:

  • Recombinant human kinases (EGFR, SRC, ABL1, VEGFR2, PDGFRβ, c-MET, AKT1, ERK1, CDK2, p38α)

  • ATP, [γ-³²P]ATP

  • Specific peptide substrates for each kinase

  • This compound test compounds (CKI-1, CKI-2, CKI-3) dissolved in DMSO

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Kinase reactions were initiated by combining the respective kinase, the test compound at various concentrations (typically from 1 nM to 10 µM), and the specific peptide substrate in the assay buffer.

  • The reaction was started by the addition of a mixture of ATP and [γ-³²P]ATP (final concentration typically at the Km for each kinase).

  • The reaction mixtures were incubated for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • The reactions were terminated by spotting the mixture onto the filter plates, followed by washing with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The amount of radioactivity incorporated into the peptide substrate was quantified using a scintillation counter.

  • IC50 values were calculated by fitting the data to a four-parameter logistic equation using appropriate software. Each determination was performed in duplicate.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents dispense Dispense Reagents into 96-well Plate prepare_reagents->dispense incubate Incubate at 30°C dispense->incubate stop_reaction Stop Reaction & Transfer to Filter Plate incubate->stop_reaction wash Wash Filter Plate stop_reaction->wash read_plate Read Radioactivity (Scintillation Counter) wash->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro radiometric kinase assay.

Comparative Docking Analysis of 7-Chloroisoquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies involving 7-chloroisoquinoline derivatives and related chloro-substituted quinoline and isoquinoline compounds. While direct comparative docking data for a wide range of this compound derivatives against multiple targets is limited in publicly available literature, this document synthesizes existing findings to offer insights into their potential as therapeutic agents. The data presented here is intended to serve as a reference for in silico evaluation and to guide further experimental research.

Data Presentation: Comparative Docking Performance

The following table summarizes the docking scores of various chloro-substituted quinoline and isoquinoline derivatives against several protein targets implicated in diseases like cancer and HIV. It is important to note that the docking scores are influenced by the specific software, scoring functions, and parameters used in each study, making direct comparison across different studies challenging. However, the data provides a valuable snapshot of the potential binding affinities of these compounds.

Compound ClassDerivative/CompoundProtein TargetPDB IDDocking Score (kcal/mol)
7-Chloroquinoline Analog Compound 4qVEGFR-2--
Quinoline Derivative Compound 4HIV Reverse Transcriptase4I2P-10.675
Chalcone incorporating Thiadiazolyl Isoquinoline Not SpecifiedCyclin-Dependent Kinase 2 (CDK2)-Strong Affinity
Chalcone incorporating Thiadiazolyl Isoquinoline Not SpecifiedEpidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK)-Strong Affinity
Chalcone incorporating Thiadiazolyl Isoquinoline Not SpecifiedTubulin-Colchicine-Ustiloxin Domain-Moderate Affinity
Chalcone incorporating Thiadiazolyl Isoquinoline Not SpecifiedVascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGFRTK)-Moderate Affinity
7-Chloro-4-(piperazin-1-yl)quinoline Analog Potent AnalogVEGFR-2--
Standard Inhibitor SorafenibVEGFR-2--
Standard Inhibitor LenvatinibVEGFR-2--

Note: A more negative docking score generally indicates a stronger predicted binding affinity.[1] "Strong" and "Moderate" affinities are qualitative descriptions from the source material.

Experimental Protocols: A Generalized Molecular Docking Workflow

The methodologies employed in the cited studies are crucial for the reproducibility and validation of the results. The following protocol outlines a standard workflow for molecular docking studies based on common practices reported for isoquinoline and quinoline derivatives.[1]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from a repository like the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms are added to the protein.

    • Partial atomic charges (e.g., Kollman charges) are assigned.

    • The protein structure undergoes energy minimization to relieve any steric clashes.[1]

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software.

    • These 2D structures are then converted into 3D structures.

    • The energy of the ligand structures is minimized using a suitable force field.

  • Molecular Docking Simulation:

    • A docking program such as AutoDock Vina, GOLD, or Maestro is used.[1]

    • A grid box is defined around the active site of the protein to specify the search space for the ligand.

    • The docking algorithm explores various conformations and orientations (poses) of the ligand within the grid box.

    • A scoring function is used to estimate the binding affinity (docking score) for each pose.[1]

  • Analysis of Docking Results:

    • The docking scores are used to rank the ligands based on their predicted binding affinity.

    • The best-docked poses are visualized and analyzed to understand the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site.

Mandatory Visualization

To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline and isoquinoline derivatives.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve Protein Structure (PDB) Grid Define Grid Box around Active Site PDB->Grid Ligand Prepare Ligand Structures Dock Perform Docking with Software (e.g., AutoDock) Ligand->Dock Grid->Dock Score Rank Poses by Docking Score Dock->Score Visualize Visualize and Analyze Interactions Score->Visualize VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

References

Unlocking the Therapeutic Potential of the 7-Chloroisoquinoline Scaffold: A Head-to-Head Comparison with Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds. The addition of a chlorine atom at the 7-position can significantly modulate a molecule's properties, including its metabolic stability and binding affinity to biological targets. While direct experimental data on the parent 7-Chloroisoquinoline is limited, its derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly in oncology. This guide provides a head-to-head comparison of the performance of this compound and its related 7-chloroquinoline derivatives against established anticancer drugs, supported by experimental data.

Comparative Anticancer Activity: this compound Derivatives vs. Doxorubicin

Derivatives of the this compound and 7-chloroquinoline core have demonstrated potent antiproliferative activity against a spectrum of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical cell signaling pathways.[1][2]

For a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values of several derivatives against various cancer cell lines, benchmarked against the widely used chemotherapeutic agent, Doxorubicin.

Table 1: Comparative in vitro Anticancer Activity (IC50/GI50 in µM)

Derivative ClassSpecific CompoundCancer Cell LineIC50/GI50 (µM) of DerivativeIC50/GI50 (µM) of Doxorubicin
7-Chloroquinoline-1,2,3-triazoyl carboxamides QTCA-1MDA-MB-231 (Triple Negative Breast)19.91 (at 72h)[3]Not directly compared in the study
7-Chloroquinoline Hydrazones Hydrazone 23Submicromolar across a panel of 60 cell lines[4]Not directly compared in the study
7-Chloro-(4-thioalkylquinoline) Derivatives Representative CompoundsHCT116 (Colon), CCRF-CEM (Leukemia), A549 (Lung)Varied, with some in the low micromolar range[5]Not directly compared in the study
Morita-Baylis-Hillman adducts of 7-chloroquinoline Derivative 10MCF-7 (Breast)54.46 ± 2.40[6]79.30 ± 1.19[6]
Morita-Baylis-Hillman adducts of 7-chloroquinoline Derivative 8HCT-116 (Colon)27.19 ± 0.77[6]80.30 ± 2.10[6]
2-Phenyl-7-chloroquinolin-4-ol (Estimated) N/AA549 (Non-Small Cell Lung)5.0 - 15.0[7]0.0178 - >20[7]
2-Phenyl-7-chloroquinolin-4-ol (Estimated) N/AMCF-7 (Breast)2.0 - 10.0[7]2.5 - 8.3[7]

Disclaimer: The data for 2-Phenyl-7-chloroquinolin-4-ol are extrapolated from studies on structurally similar compounds and should be considered estimations.[7]

Key Insights from the Data:

  • Potent Cytotoxicity: Several derivatives of the 7-chloroquinoline scaffold exhibit potent cytotoxic activity, with some demonstrating submicromolar efficacy, making them promising candidates for further development.[4]

  • Broad-Spectrum Activity: These compounds have shown efficacy against a diverse range of cancer cell lines, including those known to be aggressive and difficult to treat, such as triple-negative breast cancer and various leukemias.[3][5]

  • Favorable Comparison to Doxorubicin: In some instances, the cytotoxic potency of these derivatives is comparable or superior to that of the standard chemotherapeutic drug, Doxorubicin, in specific cell lines.[6]

Experimental Protocols

The following provides a detailed methodology for the most common assay used to evaluate the in vitro anticancer activity of these compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives) and control drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete medium.[9]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the control drug in the culture medium. After the 24-hour incubation, replace the medium with fresh medium containing the various concentrations of the compounds. Include untreated control wells (vehicle only).

  • Exposure Period: Incubate the plates for a specified period, typically 24, 48, or 72 hours, depending on the experimental design.[3]

  • MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Mix thoroughly to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Mechanism of Action and Experimental Workflow

Proposed Signaling Pathway Inhibition

Molecular docking and mechanistic studies suggest that some 7-chloroquinoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[3]

G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival_Proliferation Cell_Survival_Proliferation mTOR->Cell_Survival_Proliferation 7_Chloroisoquinoline_Derivative 7_Chloroisoquinoline_Derivative 7_Chloroisoquinoline_Derivative->PI3K Inhibits 7_Chloroisoquinoline_Derivative->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Workflow for Anticancer Drug Discovery

The process of identifying and characterizing new anticancer agents involves a systematic workflow from initial screening to mechanistic studies.

G Compound_Library Compound_Library High_Throughput_Screening High_Throughput_Screening Compound_Library->High_Throughput_Screening Hit_Identification Hit_Identification High_Throughput_Screening->Hit_Identification Dose_Response_Analysis Dose_Response_Analysis Hit_Identification->Dose_Response_Analysis Lead_Compound_Selection Lead_Compound_Selection Dose_Response_Analysis->Lead_Compound_Selection Mechanism_of_Action_Studies Mechanism_of_Action_Studies Lead_Compound_Selection->Mechanism_of_Action_Studies In_Vivo_Studies In_Vivo_Studies Mechanism_of_Action_Studies->In_Vivo_Studies

Caption: A typical workflow for the discovery and development of novel anticancer compounds.

References

Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 7-Chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the extensive investigation of heterocyclic compounds, among which 7-chloroisoquinoline derivatives have emerged as a promising class with diverse biological activities. This guide provides an in-depth, objective comparison of the mechanism of action of this compound derivatives against alternative anticancer agents, supported by experimental data and detailed protocols.

At a Glance: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives and established anticancer drugs across a panel of human cancer cell lines. This quantitative data offers a clear comparison of their cytotoxic potency.

Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines

DerivativeCancer Cell LineIC50 (µM)
7-Chloro-4-anilinoquinoline derivative (5e)HepG2 (Liver)6.72[1]
SK-LU-1 (Lung)5.35[1]
MCF-7 (Breast)9.50[1]
7-Chloro-4-anilinoquinoline derivative (5g)HepG2 (Liver)2.09[1]
MCF-7 (Breast)4.63[1]
7-Chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314 - 4.65 µg/cm³
HCT-8 (Colon)0.314 - 4.65 µg/cm³
HL-60 (Leukemia)0.314 - 4.65 µg/cm³
7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d)Various Leukemia & Lymphoma Lines0.4 - 8.2

Table 2: Comparative IC50 Values of Alternative Anticancer Agents

AgentCancer Cell LineIC50 (µM)
PARP Inhibitors
OlaparibHCT116 (Colorectal)2.799[2]
MDA-MB-436 (Breast, BRCA1 mutant)4.7[2]
PEO1 (Ovarian, BRCA2 mutant)0.004[2]
NiraparibPEO1 (Ovarian, BRCA2 mutant)7.487[2]
RucaparibPEO1 (Ovarian, BRCA2 mutant)0.001[2]
TalazoparibMDA-MB-436 (Breast, BRCA1 mutant)< 0.005[2]
EGFR Inhibitor
GefitinibSK-Br-3 (Breast)4[3]
MDA-MB-468 (Breast)6.8[3]
Chemotherapy Agent
DoxorubicinHCT116 (Colon)0.96[4]
HT29 (Colon)0.88[4]
LS180 (Colon, Parental)18 (at 12h), 5 (at 24h)[5]
LS180 (Colon, Doxorubicin-resistant)80 (at 12h), 40 (at 24h)[5]

Delving into the Mechanism: Key Signaling Pathways

This compound derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, inhibiting crucial kinases, and interfering with DNA repair mechanisms.

The PI3K/AKT/mTOR Pathway: A Central Hub for Cell Survival

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.[6] Its dysregulation is a common feature in many cancers.[7] Some this compound derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound\nDerivatives This compound Derivatives This compound\nDerivatives->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Survival\n& Proliferation Cell Survival & Proliferation mTOR->Cell Survival\n& Proliferation Promotes

PI3K/AKT/mTOR signaling pathway inhibition.
The RAF/MEK/ERK Pathway: Regulating Cell Proliferation

The RAF/MEK/ERK pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibition of RAF-1 kinase is a documented mechanism of action for certain this compound derivatives, leading to reduced cancer cell viability.

RAF_Pathway Growth Signal Growth Signal RAS RAS Growth Signal->RAS RAF1 RAF1 RAS->RAF1 Activates MEK MEK RAF1->MEK Phosphorylates This compound\nDerivatives This compound Derivatives This compound\nDerivatives->RAF1 Inhibits ERK ERK MEK->ERK Phosphorylates Transcription\nFactors Transcription Factors ERK->Transcription\nFactors Activates Cell Proliferation Cell Proliferation Transcription\nFactors->Cell Proliferation Promotes

RAF/MEK/ERK signaling pathway inhibition.
Induction of Apoptosis: The Programmed Cell Death

A common mechanism of action for many anticancer drugs, including this compound derivatives, is the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspases and the cleavage of key cellular substrates like PARP.

Apoptosis_Pathway This compound\nDerivatives This compound Derivatives Cellular Stress Cellular Stress This compound\nDerivatives->Cellular Stress Pro-apoptotic\nProteins (Bax) Pro-apoptotic Proteins (Bax) Cellular Stress->Pro-apoptotic\nProteins (Bax) Upregulates Anti-apoptotic\nProteins (Bcl-2) Anti-apoptotic Proteins (Bcl-2) Cellular Stress->Anti-apoptotic\nProteins (Bcl-2) Downregulates Mitochondrion Mitochondrion Pro-apoptotic\nProteins (Bax)->Mitochondrion Permeabilizes Anti-apoptotic\nProteins (Bcl-2)->Mitochondrion Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis

Simplified intrinsic apoptosis pathway.

Experimental Protocols: A Guide to Key Assays

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives and their alternatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow cluster_0 MTT Assay Workflow Seed Cells Seed Cells Treat with\nCompound Treat with Compound Seed Cells->Treat with\nCompound Add MTT\nReagent Add MTT Reagent Treat with\nCompound->Add MTT\nReagent Incubate Incubate Add MTT\nReagent->Incubate Solubilize\nFormazan Solubilize Formazan Incubate->Solubilize\nFormazan Measure\nAbsorbance Measure Absorbance Solubilize\nFormazan->Measure\nAbsorbance Calculate\nIC50 Calculate IC50 Measure\nAbsorbance->Calculate\nIC50

Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Cell Lysis: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as for cell cycle analysis.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Kinase Activity Assays (PI3K & RAF1)

These assays measure the enzymatic activity of specific kinases and the inhibitory effect of compounds.

General Protocol (Luminescent-based, e.g., ADP-Glo™):

  • Reaction Setup: In a multi-well plate, combine the kinase, a kinase-specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Add ATP to initiate the kinase reaction and incubate at room temperature.

  • ADP Detection: Add a reagent that converts the ADP produced during the kinase reaction to ATP.

  • Luminescence Measurement: Add a luciferase/luciferin reagent to generate a luminescent signal proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Conclusion

This compound derivatives represent a versatile and potent class of anticancer compounds with a multifaceted mechanism of action. Their ability to target key signaling pathways like PI3K/AKT/mTOR and RAF/MEK/ERK, coupled with their capacity to induce apoptosis, underscores their therapeutic potential. This comparative guide, by presenting quantitative data and detailed experimental protocols, aims to facilitate further research and development of these promising molecules as next-generation cancer therapies. The provided methodologies offer a robust framework for the consistent and reproducible evaluation of their efficacy against a range of malignancies.

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Chloroisoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 7-Chloroisoquinoline, a chlorinated heterocyclic compound. Adherence to these protocols is crucial to mitigate risks and ensure compliance with safety regulations.

I. Understanding the Hazard Profile

This compound and its derivatives are classified as hazardous substances.[1][2] Safety Data Sheets (SDS) for similar compounds indicate that they can be harmful if swallowed or in contact with skin, cause serious eye irritation, and may lead to respiratory irritation.[1][3] As a chlorinated organic compound, it requires special handling and disposal as hazardous waste.[2]

Key Safety and Disposal Information Summary:

ParameterSpecificationSource(s)
Waste Classification Hazardous Waste[2]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[1][3]
Engineering Controls Use in a well-ventilated area or under a chemical fume hood.[1][2]
Accidental Release Measures Evacuate personnel, ensure adequate ventilation, and prevent entry into drains.[1][4] Collect spilled material without creating dust and place in a suitable, closed container for disposal.[1][5]
Primary Disposal Method Contact a licensed professional waste disposal service.[4]
Recommended Disposal Technology Chemical incineration with an afterburner and scrubber may be used.[4]
Container Requirements Use compatible, tightly closed containers labeled as "Hazardous Waste".[6][7]

II. Standard Operating Procedure for Disposal

The fundamental principle for the disposal of this compound is to treat it as regulated hazardous waste. It is imperative to segregate it from non-halogenated chemical waste to ensure proper disposal.[2][8]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound waste, it is mandatory to wear appropriate PPE. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[1][3] All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]

  • Waste Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2] Never mix this compound waste with non-halogenated solvents, strong acids or bases, or heavy metals.[8][9]

  • Container Selection and Labeling:

    • The waste container must be in good condition, compatible with the chemical, and have a tightly fitting cap.[7][8]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[7] Do not use abbreviations or chemical formulas.[2]

  • Waste Accumulation:

    • Carefully transfer the this compound waste into the designated container, avoiding spills or creating dust.

    • Do not overfill the container; a general guideline is to not fill beyond 90% capacity to allow for expansion.[6]

    • Keep the container tightly closed at all times, except when adding waste.[7]

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[3][10]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4][11] Provide them with a complete and accurate description of the waste.

III. Visualizing the Disposal Workflow

To further clarify the procedural steps and decision-making process for the proper disposal of this compound, the following workflow diagram has been created.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Identify as Halogenated Organic Waste ppe->segregate container Step 3: Select Compatible & Labeled 'Hazardous Waste' Container segregate->container transfer Step 4: Carefully Transfer Waste (Avoid Spills & Dust) container->transfer seal Step 5: Securely Seal Container (Do not overfill) transfer->seal store Step 6: Store in Designated Secondary Containment Area seal->store contact_ehs Step 7: Contact EHS or Licensed Disposal Service store->contact_ehs end End: Proper Disposal Completed contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This document provides guidance on the proper disposal of this compound based on available safety data. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the compound before handling and disposal. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal in accordance with local, regional, and national regulations.[3][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Chloroisoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.